3-Hydroxyoxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
3-hydroxyoxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFLROEKPFCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262996 | |
| Record name | Tetrahydro-3-hydroxy-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183162-36-9 | |
| Record name | Tetrahydro-3-hydroxy-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183162-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-3-hydroxy-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Application of 3-Hydroxyoxolane-3-carboxylic Acid in Early-Stage Drug Discovery
Executive Summary
As the pharmaceutical industry continues its strategic shift away from planar, hydrophobic molecules toward sp³-enriched, polar scaffolds, low-molecular-weight building blocks have become critical assets. 3-Hydroxyoxolane-3-carboxylic acid (CAS: 183162-36-9), also known as 3-hydroxytetrahydrofuran-3-carboxylic acid, represents a highly functionalized, hydrophilic fragment ideal for Fragment-Based Drug Discovery (FBDD).
Originally identified during the [1], this compound has transitioned from a biomass byproduct to a vital stereocenter-rich building block. Today, it is utilized in the synthesis of complex heterocyclic therapeutics, including recent developments in [2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and the self-validating experimental protocols required to characterize it.
Core Physicochemical Properties
Understanding the baseline physicochemical profile of 3-Hydroxyoxolane-3-carboxylic acid is essential for predicting its pharmacokinetic behavior and its utility as a bioisostere. The table below summarizes its core quantitative data.
| Property | Value |
| IUPAC Name | 3-Hydroxyoxolane-3-carboxylic acid |
| Synonyms | 3-Hydroxytetrahydrofuran-3-carboxylic acid |
| CAS Registry Number | [3] |
| Molecular Formula | C₅H₈O₄ |
| Molecular Weight | 132.11 g/mol |
| Topological Polar Surface Area (TPSA) | 66.76 Ų |
| Predicted pKa (Carboxylic Acid) | 3.6 – 3.9 |
| Predicted LogP (Octanol/Water) | -0.8 to -1.2 |
| Fraction sp³ (Fsp³) | 1.0 (100% sp³ hybridized carbons) |
Structural and Mechanistic Insights
The utility of 3-Hydroxyoxolane-3-carboxylic acid stems directly from its unique structural topology. The molecule features a tetrahydrofuran (oxolane) ring with both a hydroxyl group and a carboxylic acid moiety attached to the C3 position.
This specific arrangement creates an alpha-hydroxy acid motif. Mechanistically, the electron-withdrawing nature of both the adjacent hydroxyl oxygen and the oxolane ring oxygen exerts a strong inductive effect on the carboxylic acid. This stabilizes the carboxylate anion, resulting in a lower pKa (~3.7) compared to standard aliphatic carboxylic acids (which typically hover around 4.8). Furthermore, the C3 position is a chiral center, allowing for the isolation of distinct (R) and (S) enantiomers, which is crucial for achieving high target binding specificity in medicinal chemistry.
Structural features of 3-Hydroxyoxolane-3-carboxylic acid and physicochemical outcomes.
Experimental Protocols for Physicochemical Validation
To ensure trustworthiness and reproducibility in early-stage drug development, the following self-validating protocols are established for characterizing the physicochemical properties of this compound.
Protocol A: High-Precision Potentiometric pKa Determination
Causality & Logic: Because 3-Hydroxyoxolane-3-carboxylic acid is highly water-soluble and possesses a lowered pKa, standard aqueous titration is feasible. However, the presence of dissolved atmospheric CO₂ can form carbonic acid, which artificially depresses the pH curve and skews the measurement of low-pKa compounds. Degassing is therefore a mandatory, self-validating step.
Step-by-Step Methodology:
-
System Calibration: Calibrate the automated titrator's glass electrode using standard NIST-traceable buffers (pH 2.0, 4.0, and 7.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a 0.15 M KCl solution. Reasoning: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.
-
Degassing (Critical Step): Purge the solution with ultra-pure Nitrogen (N₂) gas for 15 minutes prior to titration to expel dissolved CO₂.
-
Titration: Titrate the solution with standardized 0.1 M KOH, utilizing dynamic dosing to add 0.01 mL increments as the system approaches the equivalence point.
-
Data Analysis: Calculate the exact pKa by plotting the first derivative of the titration curve (dpH/dV) to identify the inflection point.
Protocol B: LogP Determination via Shake-Flask and LC-MS/MS
Causality & Logic: The highly polar nature of this oxolane derivative (LogP < 0) dictates that very little of the compound will partition into the organic phase. Traditional UV-Vis spectroscopy lacks the sensitivity to accurately quantify these minute amounts and is highly susceptible to interference from trace impurities. LC-MS/MS provides the necessary dynamic range and mass-specificity.
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25 °C. Reasoning: Pre-saturating the phases prevents volume shifts caused by mutual solubility during the actual experiment, validating the final concentration calculations.
-
Spiking: Dissolve 3-Hydroxyoxolane-3-carboxylic acid in the saturated water phase to achieve a precise concentration of 1 mg/mL.
-
Equilibration: Combine 5 mL of the spiked aqueous phase with 5 mL of the saturated n-octanol in a sealed glass vial. Shake the biphasic system at 25 °C for 24 hours.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Reasoning: Centrifugation breaks any micro-emulsions formed during shaking, ensuring absolute phase boundary clarity and preventing cross-contamination during sampling.
-
Quantification: Extract aliquots from both phases using a syringe. Dilute the octanol phase 1:10 and the aqueous phase 1:1000 with methanol. Quantify using LC-MS/MS in Electrospray Ionization (ESI) negative mode, monitoring the [M-H]⁻ ion at m/z 131.
-
Calculation: Determine the partition coefficient using the formula: LogP = Log10[(Area_octanol * Dilution_Factor) / (Area_water * Dilution_Factor)].
Step-by-step shake-flask workflow for accurate LC-MS/MS LogP determination.
References
-
Niemelä, K. (1987). "The formation of 3-hydroxytetrahydrofuran-3-carboxylic acid by the degradation of xylan with alkali." Carbohydrate Research. Available at:[Link]
- Google Patents. (2024). "Heterocyclic derivatives as MALT1 inhibitors" (Patent CN119095837A).
An In-depth Technical Guide to the Spectral Data of 3-Hydroxyoxolane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyoxolane-3-carboxylic acid, a functionalized tetrahydrofuran derivative, represents a significant structural motif in medicinal chemistry and natural product synthesis. The presence of a chiral center and three distinct functional groups—a tertiary alcohol, a carboxylic acid, and a cyclic ether—imparts this molecule with unique physicochemical properties and the potential for diverse chemical transformations. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its involvement in chemical reactions. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-hydroxyoxolane-3-carboxylic acid. While experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework. Detailed experimental protocols for both the synthesis of the compound and the acquisition of its spectral data are also presented to facilitate its practical application in a research setting.
Molecular Structure and Key Features
3-Hydroxyoxolane-3-carboxylic acid possesses a five-membered tetrahydrofuran (oxolane) ring substituted at the C3 position with both a hydroxyl group and a carboxylic acid group. This substitution creates a chiral center at C3, meaning the molecule can exist as two enantiomers, (R)- and (S)-3-hydroxyoxolane-3-carboxylic acid.
Caption: Molecular structure of 3-hydroxyoxolane-3-carboxylic acid.
The key structural features that dictate its spectral properties are:
-
Tetrahydrofuran Ring: A cyclic ether that gives rise to characteristic signals in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons adjacent to the oxygen atom.
-
Tertiary Alcohol: A non-oxidizable hydroxyl group that will have a distinct signal in the IR and ¹H NMR spectra.
-
Carboxylic Acid: This functional group has highly characteristic and easily identifiable signals in both IR and NMR spectroscopy.
-
Quaternary Chiral Center (C3): The carbon atom bonded to the hydroxyl group, the carboxylic acid group, and two other carbon atoms of the ring. This lack of an attached proton means it will not appear in the ¹H NMR spectrum but will have a characteristic chemical shift in the ¹³C NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-hydroxyoxolane-3-carboxylic acid, both ¹H and ¹³C NMR will provide a wealth of information. The following data is predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-hydroxyoxolane-3-carboxylic acid is expected to show signals for the protons on the tetrahydrofuran ring, the hydroxyl proton, and the carboxylic acid proton. The diastereotopic nature of the methylene protons on the ring is a key feature to consider.
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Hydroxyoxolane-3-carboxylic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | > 10.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. Signal disappears upon D₂O exchange.[1] |
| -OH | Variable (typically 2.0-5.0) | Broad Singlet | Chemical shift is dependent on solvent, concentration, and temperature. Signal disappears upon D₂O exchange. |
| H2/H5 (α to ether O) | 3.60 - 4.10 | Multiplet | These protons are deshielded by the adjacent oxygen atom. They are expected to be diastereotopic and show complex splitting patterns.[2] |
| H4 | 2.10 - 2.40 | Multiplet | These protons are adjacent to the quaternary carbon and will show coupling to the H5 protons. They are also expected to be diastereotopic.[2] |
Interpretation:
-
The most downfield signal will be the carboxylic acid proton, typically appearing as a broad singlet above 10 ppm.[1] Its broadness is a result of hydrogen bonding and its lability.
-
The hydroxyl proton will also be a broad singlet, but its chemical shift is highly variable.
-
The methylene protons adjacent to the ether oxygen (H2 and H5) are expected in the 3.6-4.1 ppm region.[2] Due to the chiral center at C3, these protons are diastereotopic, meaning they are in different chemical environments and can have different chemical shifts and couple to each other.
-
The methylene protons at the C4 position are expected to be the most upfield of the ring protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Hydroxyoxolane-3-carboxylic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 170 - 185 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2] |
| C3 (Quaternary) | 70 - 85 | This quaternary carbon is attached to two oxygen atoms (from the -OH and -COOH groups) and is therefore deshielded. |
| C2/C5 (α to ether O) | 65 - 75 | These carbons are deshielded due to their proximity to the electronegative oxygen atom of the ether. |
| C4 | 35 - 45 | This is expected to be the most upfield carbon of the tetrahydrofuran ring. |
Interpretation:
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 170-185 ppm range.[2]
-
The quaternary carbon at C3, being bonded to two oxygen-containing functional groups, will also be significantly deshielded.
-
The carbons adjacent to the ether oxygen (C2 and C5) will appear in the 65-75 ppm region.
-
The C4 carbon will be the most upfield of the ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in 3-hydroxyoxolane-3-carboxylic acid. The spectrum will be dominated by the characteristic absorptions of the hydroxyl and carboxyl groups.
Table 3: Predicted IR Absorption Frequencies for 3-Hydroxyoxolane-3-carboxylic Acid
| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | O-H Stretch[2] |
| O-H (Alcohol) | 3200 - 3600 | Broad | O-H Stretch (often obscured by the carboxylic acid O-H) |
| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H Stretch |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | C=O Stretch |
| C-O (Ether & Alcohol) | 1050 - 1250 | Strong | C-O Stretch |
Interpretation:
-
The most prominent feature will be the extremely broad O-H stretching band of the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding.[2]
-
A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be observed around 1700-1725 cm⁻¹. The simultaneous presence of this peak and the broad O-H stretch is highly indicative of a carboxylic acid.
-
A strong band in the 1050-1250 cm⁻¹ region will correspond to the C-O stretching vibrations of the ether and the tertiary alcohol.
-
The O-H stretch of the tertiary alcohol is expected to be a broad peak around 3200-3600 cm⁻¹, but it will likely be masked by the much broader carboxylic acid O-H absorption.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-hydroxyoxolane-3-carboxylic acid (Molecular Weight: 132.11 g/mol ), electron ionization (EI) would likely lead to significant fragmentation.
Table 4: Predicted Key Mass Spectrometry Fragments for 3-hydroxyoxolane-3-carboxylic acid
| m/z Value | Proposed Fragment | Notes |
| 132 | [M]⁺ | Molecular Ion (likely to be of low abundance) |
| 115 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 87 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical.[2] |
| 71 | [M - COOH - H₂O]⁺ | Subsequent loss of water from the [M - COOH]⁺ fragment. |
| 45 | [COOH]⁺ | Carboxylic acid fragment. |
Predicted Fragmentation Pathway:
Caption: Plausible mass spectrometry fragmentation pathway for 3-hydroxyoxolane-3-carboxylic acid.
Experimental Protocols
Synthesis of 3-Hydroxyoxolane-3-carboxylic Acid
A plausible synthetic route to 3-hydroxyoxolane-3-carboxylic acid involves the acid-catalyzed cyclization of 1,2,4-butanetriol to form 3-hydroxytetrahydrofuran, followed by oxidation of the secondary alcohol to a carboxylic acid. However, since the target molecule has a tertiary alcohol, a more appropriate synthesis would involve introducing the carboxyl group at the 3-position while retaining the hydroxyl group. A more direct approach would be the oxidation of 3-hydroxymethyltetrahydrofuran, though this would yield tetrahydrofuran-3-carboxylic acid. A suitable synthesis for the title compound would likely involve a more complex multi-step process.
For the purpose of this guide, a well-established method for the oxidation of a secondary alcohol to a carboxylic acid is presented, which would be a key step in a potential synthesis. The Jones oxidation is a classic and robust method for this transformation.[3][4][5]
Caption: A potential synthetic workflow for 3-hydroxyoxolane-3-carboxylic acid.
Protocol: Jones Oxidation of 3-Hydroxytetrahydrofuran (Illustrative)
Disclaimer: This is an illustrative protocol for the oxidation of a secondary alcohol to a carboxylic acid and would need to be adapted for a specific synthesis of the title compound. Chromium (VI) compounds are carcinogenic and must be handled with extreme care using appropriate personal protective equipment and in a well-ventilated fume hood.
Materials:
-
3-Hydroxytetrahydrofuran
-
Jones Reagent (Chromium trioxide in aqueous sulfuric acid)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring, add this mixture to water. Allow the solution to cool to room temperature.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxytetrahydrofuran in acetone. Cool the flask in an ice-water bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 30°C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.
-
Reaction Monitoring and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by adding isopropyl alcohol until the green color of Cr(III) is observed.
-
Workup: Add water to the reaction mixture and extract the product with diethyl ether.
-
Purification: Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.
Spectroscopic Analysis Protocols
Caption: General workflow for the spectroscopic analysis of 3-hydroxyoxolane-3-carboxylic acid.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-hydroxyoxolane-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent will affect the chemical shift of the exchangeable protons (-OH and -COOH).[2]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Reference the spectrum to the residual solvent peak. For D₂O exchange, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the -OH and -COOH signals.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.
FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire a background spectrum of the empty ATR crystal or salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: Perform a baseline correction and label the major peaks.
Mass Spectrometry
-
Sample Introduction: The method of sample introduction will depend on the instrumentation available. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, possibly after derivatization (e.g., esterification) to increase volatility. Alternatively, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be employed.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-250). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions.
Conclusion
The structural elucidation of 3-hydroxyoxolane-3-carboxylic acid relies on the synergistic application of NMR, IR, and MS techniques. The presence of the carboxylic acid and hydroxyl groups provides strong and easily identifiable signals in the IR and ¹H NMR spectra. The carbon skeleton, including the quaternary chiral center, can be fully characterized by ¹³C NMR. Mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation patterns. The predictive data and detailed protocols provided in this guide serve as a valuable resource for researchers working with this important class of molecules, enabling them to confidently synthesize, identify, and utilize 3-hydroxyoxolane-3-carboxylic acid in their research endeavors.
References
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]
-
Wikipedia. (2023). 3-Hydroxytetrahydrofuran. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. [Link]
-
Sciencemadness Wiki. (2019). Jones oxidation. [Link]
- Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
-
NIPE, W. N., et al. (2012). Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol. ACS Sustainable Chemistry & Engineering, 1(1), 11-18. [Link]
- Google Patents. (n.d.). US4395561A - Synthesis of 3-hydroxyoxetane.
-
Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2001). TEMPO-Mediated Oxidations. Química Nova, 24(4), 540-551. [Link]
-
Sheldrake, G. N., & Vlitos, M. A. (2011). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Organic Process Research & Development, 15(5), 1074-1081. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
- Jones, E. R. H., et al. (1946). 151. Researches on acetylenic compounds. Part I. The preparation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 79-85.
-
YouTube. (2023, October 26). Jones Oxidation of Alcohols in Organic Chemistry. The Organic Chemistry Tutor. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]
-
Panse, N. R. (2023). In vitro and in vivo Pharmacokinetic Characterization of (R)-3-hydroxy. [Link]
-
Mai, J., Pratt, S., et al. (2023). b-poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Multi-Block Copolymers Produced Using Diisocyanate Chemistry. Polymers, 15(15), 3296. [Link]
-
PubMed. (2009). Chemical synthesis, pharmacological characterization, and possible formation in unicellular fungi of 3-hydroxy-anandamide. [Link]
-
ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. [Link]
Sources
A Technical Guide to Elucidating the Biological Activity of 3-Hydroxyoxolane-3-carboxylic Acid
Foreword: The Rationale for Investigation
In the landscape of medicinal chemistry, the discovery of novel small molecules with therapeutic potential is the cornerstone of innovation. This guide focuses on a promising, yet underexplored, molecule: 3-Hydroxyoxolane-3-carboxylic acid. The tetrahydrofuran (oxolane) ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2] Its precursor, 3-hydroxytetrahydrofuran, is a key intermediate in the synthesis of critical medicines, including antiviral agents like amprenavir and fosamprenavir.[3][4] The addition of an α-hydroxy-carboxylic acid moiety introduces two key functional groups that can engage in hydrogen bonding and electrostatic interactions with biological targets, a common feature in the pharmacophores of many active drugs.[5][6]
The absence of extensive biological data for 3-Hydroxyoxolane-3-carboxylic acid presents not a void, but an opportunity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous approach to characterizing the biological activity of this molecule. We will proceed from foundational physicochemical analysis to a tiered screening cascade and culminate in a workflow for mechanism of action elucidation. Every proposed step is grounded in established principles of drug discovery, designed to build a robust data package for this intriguing compound.
Part 1: Foundational Physicochemical Characterization
Before any biological assessment, a thorough understanding of the molecule's fundamental properties is paramount. These parameters dictate its behavior in biological systems, influence formulation strategies, and are critical for interpreting structure-activity relationships (SAR).
Identity and Purity Confirmation
The first step is to unequivocally confirm the identity and purity of the test compound. While available from commercial suppliers, independent verification is a hallmark of good scientific practice.
Table 1: Known Properties of 3-Hydroxyoxolane-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | [7] |
| Molecular Weight | 132.11 g/mol | [7] |
| Purity (Typical) | >95% | [7] |
| CAS Number | Not Assigned | [7] |
Experimental Protocol: Essential Physicochemical Profiling
Objective: To determine the aqueous solubility, pKa, and lipophilicity (LogD) of 3-Hydroxyoxolane-3-carboxylic acid.
Rationale:
-
Solubility: Poor aqueous solubility is a major hurdle in drug development, affecting absorption and bioavailability. Determining this early prevents misleading results in biological assays.
-
pKa: The ionization state of the carboxylic acid and hydroxyl group at physiological pH (7.4) will influence how the molecule interacts with targets and permeates membranes.
-
LogD: The distribution coefficient at pH 7.4 is a better predictor of a drug's behavior in the body than LogP, as it accounts for the ionized species. It provides insight into membrane permeability and potential for non-specific binding.
Methodology:
-
Aqueous Solubility (Thermodynamic Shake-Flask Method):
-
Add an excess amount of 3-Hydroxyoxolane-3-carboxylic acid to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Agitate the suspension at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or HPLC-UV.
-
-
pKa Determination (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if necessary.
-
Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
-
-
Lipophilicity (LogD at pH 7.4):
-
Prepare a biphasic system of n-octanol and PBS at pH 7.4.
-
Dissolve a known concentration of the compound in the aqueous phase.
-
Add an equal volume of n-octanol.
-
Vigorously mix the two phases for a set period, then allow them to separate completely (centrifugation can be used).
-
Measure the concentration of the compound in both the aqueous and n-octanol phases using an appropriate analytical method.
-
Calculate LogD as: LogD = log10([Compound]octanol / [Compound]aqueous).
-
Part 2: A Tiered Strategy for Biological Activity Screening
Given the novelty of the compound, a broad, multi-pronged screening approach is logical. The structural alerts within the molecule—a cyclic ether and a hydroxy acid—suggest potential for various biological activities, from antimicrobial to metabolic modulation. The following workflow outlines a cost-effective and scientifically sound screening cascade.
Caption: A tiered workflow for systematic biological activity screening.
Tier 1: Primary Screening Protocols
Rationale: The initial screen is designed to be broad, covering common areas of therapeutic interest where related scaffolds have shown activity.[8][9]
Protocol 2.1.1: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To assess the ability of 3-Hydroxyoxolane-3-carboxylic acid to inhibit the growth of a panel of pathogenic bacteria and fungi. The presence of a carboxylic acid is essential for the antimicrobial activity of some related 3-hydroxyalkanoic acids.[8]
Methodology:
-
Prepare Inoculum: Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbe + medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Endpoint Reading: Assess microbial growth visually or by measuring absorbance at 600 nm. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth.
Protocol 2.1.2: Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the effect of the compound on the viability of both cancerous and non-cancerous mammalian cell lines. This dual approach helps identify compounds with selective anti-cancer activity versus general cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa for cervical cancer, A549 for lung cancer, and HEK293 for normal kidney cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-Hydroxyoxolane-3-carboxylic acid (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. A significant reduction in viability in cancer cells compared to normal cells indicates potential as an anti-cancer agent.
Part 3: Mechanism of Action (MoA) Elucidation
Should a confirmed hit emerge from the primary and secondary screening, the subsequent and most critical phase is to identify its molecular target and mechanism of action.
Caption: A workflow for identifying and validating a drug's mechanism of action.
Target Identification Strategies
The goal is to find the specific protein(s) that the compound binds to, initiating its biological effect.
-
Affinity Chromatography: The compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This technique relies on the principle that a protein becomes more thermally stable when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified. The target protein will show a shift in its melting curve in the presence of the compound.
Target Validation
Once a putative target is identified, it must be validated to confirm that it is indeed responsible for the observed biological activity.
-
Recombinant Protein Assays: The candidate target protein is produced in a recombinant system. Direct binding or enzymatic inhibition by the compound is then measured in a purified, cell-free system. This confirms a direct interaction and allows for the determination of binding affinity (Kd) or inhibitory potency (Ki).
-
Genetic Approaches: Techniques like siRNA knockdown or CRISPR-Cas9 knockout can be used to reduce or eliminate the expression of the target protein in cells. If the cells become resistant to the compound after target depletion, it provides strong evidence that the protein is the relevant target.
Conclusion and Forward Outlook
3-Hydroxyoxolane-3-carboxylic acid stands as a molecule of significant potential, built upon a scaffold with a proven track record in medicinal chemistry. Its true therapeutic value, however, can only be unlocked through a systematic and rigorous scientific investigation. The workflows and protocols detailed in this guide provide a robust framework for such an endeavor. By progressing from fundamental physicochemical profiling to broad phenotypic screening and culminating in precise mechanism-of-action studies, researchers can effectively de-orphan this compound and build a comprehensive value proposition. The insights gained will not only define the future of 3-Hydroxyoxolane-3-carboxylic acid but will also contribute valuable knowledge to the broader field of drug discovery.
References
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American Elements. (n.d.). Methyl 3-hydroxyoxolane-3-carboxylate. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 3-hydroxyoxetane-3-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
-
Thoreauchem. (n.d.). 3-hydroxyoxolane-3-carboxylic acid-None. Retrieved from [Link]
-
Wikipedia. (2023, October 2). 3-Hydroxytetrahydrofuran. Retrieved from [Link]
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Hussein, F. A., & Kadhim, H. T. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Drug Delivery Technology, 8(3), 123-145. Retrieved from [Link]
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Horgan, C., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Molecules, 27(1), 234. Retrieved from [Link]
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DiMauro, E. F., & Newcomb, J. M. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 856–861. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]
- DiCosimo, R., et al. (2003). 3-hydroxycarboxylic acid production and use in branched polymers. U.S. Patent No. 6,562,603 B2.
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Ljubez, G., et al. (2016). Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 100(2), 647–658. Retrieved from [Link]
-
Yasmin, R., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 14, 10747-10756. Retrieved from [Link]
-
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]
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3-Hydroxyoxolane-3-carboxylic Acid: Mechanistic Pathways, Synthesis, and Applications in Drug Discovery
Executive Summary
The drive to escape "flatland" in modern drug discovery has catalyzed the search for highly functionalized, sp³-rich scaffolds. 3-Hydroxyoxolane-3-carboxylic acid (also known as 3-hydroxytetrahydrofuran-3-carboxylic acid) represents a privileged structural motif that bridges the gap between renewable biomass degradation and advanced medicinal chemistry. Originally identified as a complex rearrangement product of alkaline xylan degradation[1], this compound features a rigid tetrahydrofuran (oxolane) ring, a quaternary stereocenter, and an α-hydroxy acid moiety. This whitepaper provides a comprehensive technical analysis of its mechanistic formation, de novo synthetic protocols, and its emerging role as a bioisosteric core in targeted therapeutics[2].
Molecular Architecture and Physicochemical Profile
The utility of 3-hydroxyoxolane-3-carboxylic acid stems from its three-dimensional geometry. Unlike planar aromatic rings, the oxolane core introduces significant sp³ character, enhancing aqueous solubility and altering the metabolic liability profile of drug candidates. The α-hydroxy acid serves as a potent bidentate ligand, capable of coordinating with metal-dependent enzymes or anchoring tightly within polar binding pockets.
Quantitative Physicochemical Data
The following table summarizes the key molecular and physicochemical properties of the commercially available building block[3]:
| Property | Value | Structural Significance |
| CAS Number | 183162-36-9 | Standardized registry for the racemic building block. |
| Molecular Formula | C₅H₈O₄ | Highly oxygenated, low molecular weight core. |
| Molecular Weight | 132.11 g/mol | High ligand efficiency (LE) potential. |
| Fraction sp³ (Fsp³) | 0.80 | 4 out of 5 carbons are sp³ hybridized, ensuring 3D complexity. |
| H-Bond Donors | 2 (-OH, -COOH) | Facilitates strong localized target interactions. |
| H-Bond Acceptors | 4 (Ring -O-, -OH, -COOH) | Enhances aqueous solubility and polar contacts. |
| Topological Polar Surface Area | 66.8 Ų | Optimal for peripheral target engagement; tunable for CNS penetration. |
Mechanistic Pathways of Formation
Biomass Conversion: Alkaline Degradation of Xylan
In industrial pulping processes, hemicelluloses such as xylan undergo severe alkaline degradation. The formation of 3-hydroxyoxolane-3-carboxylic acid is a testament to the complex cascade reactions of carbohydrates under high pH[1]. The mechanism initiates with the alkaline hydrolysis of the xylan polymer into xylose monomers. Through a peeling reaction, xylose undergoes enolization and β-elimination to form a 3-deoxy-pentosulose intermediate. Driven by the highly alkaline environment, this dicarbonyl intermediate undergoes an intramolecular nucleophilic attack (etherification), followed immediately by a benzilic acid-type rearrangement. This final skeletal reorganization locks the molecule into the stable 3-hydroxyoxolane-3-carboxylic acid configuration.
Fig 1: Mechanistic pathway of 3-hydroxyoxolane-3-carboxylic acid formation via alkaline xylan degradation.
De Novo Chemical Synthesis
For medicinal chemistry applications, relying on biomass extraction is unscalable and lacks stereocontrol. The de novo synthesis utilizes oxolan-3-one as the starting material. The critical transformation is the installation of the quaternary center via cyanohydrin formation, yielding the intermediate 3-hydroxyoxolane-3-carbonitrile, followed by rigorous acidic hydrolysis.
Fig 2: De novo synthetic workflow and purification strategy for 3-hydroxyoxolane-3-carboxylic acid.
Experimental Methodologies: Self-Validating Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causal reasoning for reagent selection and built-in analytical checkpoints.
Protocol 1: Synthesis of 3-Hydroxyoxolane-3-carbonitrile
-
Objective: Convert oxolan-3-one to the corresponding cyanohydrin.
-
Causality of Reagents: Traditional aqueous KCN/HCl conditions often fail for sterically hindered cyclic ketones, leading to poor yields and hydration side-reactions. Trimethylsilyl cyanide (TMSCN) paired with a mild Lewis acid (ZnI₂) drives the equilibrium entirely to the protected cyanohydrin without risking oxolane ring opening.
-
Procedure:
-
Dissolve oxolan-3-one (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.
-
Add anhydrous ZnI₂ (0.05 eq, 0.5 mmol) and cool the reaction mixture to 0 °C.
-
Dropwise, add TMSCN (1.2 eq, 12 mmol) over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. In-process control: TLC (Hexane/EtOAc 3:1) should show complete consumption of the ketone.
-
Quench the reaction with 1M HCl (10 mL) and stir vigorously for 1 hour to cleave the TMS ether, revealing the free hydroxyl group.
-
Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 3-hydroxyoxolane-3-carbonitrile.
-
Protocol 2: Acidic Hydrolysis to 3-Hydroxyoxolane-3-carboxylic Acid
-
Objective: Hydrolyze the nitrile to the carboxylic acid.
-
Causality of Reagents: Basic hydrolysis (e.g., NaOH/H₂O) is strictly avoided. Under basic conditions, cyanohydrins undergo a rapid retro-cyanohydrin reaction, regenerating the ketone and releasing toxic cyanide gas. Acidic hydrolysis (6M HCl) safely bypasses this via an intermediate primary amide, irreversibly driving the reaction to the carboxylic acid.
-
Procedure:
-
Suspend the crude 3-hydroxyoxolane-3-carbonitrile in 6M HCl (15 mL).
-
Reflux the mixture at 105 °C for 12 hours.
-
Cool the mixture to room temperature. Extract the aqueous layer thoroughly with EtOAc (5 × 15 mL) to ensure complete recovery of the highly polar product.
-
Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Recrystallize the crude residue from a minimal amount of hot EtOAc layered with Hexane to yield pure 3-hydroxyoxolane-3-carboxylic acid.
-
Protocol 3: Analytical Validation
A self-validating protocol requires orthogonal analytical confirmation to ensure the quaternary center and cyclic ether remain intact.
-
¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the nitrile peak and the presence of a broad singlet at δ 12.8 ppm (1H, -COOH) and δ 5.5 ppm (1H, -OH). The oxolane ring protons will appear as complex multiplets between δ 3.7–3.9 ppm (4H, -CH₂-O-CH₂-) and δ 2.0–2.3 ppm (2H, -CH₂-).
-
¹³C NMR (100 MHz, DMSO-d₆): The critical validation marker is the quaternary C3 carbon at ~78 ppm, confirming the cyanohydrin carbon skeleton, and the carbonyl carbon at ~175 ppm.
-
LC-MS (ESI-): Expected m/z [M-H]⁻ = 131.0.
Applications in Medicinal Chemistry
In contemporary drug design, the 3-hydroxyoxolane-3-carboxylic acid scaffold is utilized as a highly functionalized bioisostere. By replacing flat, lipophilic aromatic rings with this sp³-rich core, researchers can drastically improve the pharmacokinetic properties of a drug, specifically its solubility and metabolic clearance rates.
Recent patent literature highlights its critical role in synthesizing heterocyclic derivatives that act as MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors[2]. MALT1 is a key protease in the NF-κB signaling pathway, and its inhibition is a major therapeutic target for aggressive lymphomas and autoimmune disorders. The carboxylic acid handle allows for facile amide coupling with complex amine partners, while the adjacent hydroxyl group forms essential hydrogen bonds within the MALT1 protease active site.
Fig 3: Integration of the oxolane core into medicinal chemistry scaffolds via amide coupling.
Sources
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Hydroxyoxolane-3-carboxylic acid
Abstract
This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 3-Hydroxyoxolane-3-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and reproducible computational analysis. The guide is structured to empower researchers in drug development and related fields to leverage computational chemistry for a deeper understanding of molecular properties. Key areas covered include conformational analysis, geometry optimization, frequency analysis, and the prediction of physicochemical properties such as pKa, all grounded in Density Functional Theory (DFT). The methodologies described herein are designed to be self-validating, promoting scientific integrity and generating trustworthy results.
Introduction: The "Why" Behind the Calculation
3-Hydroxyoxolane-3-carboxylic acid is a substituted tetrahydrofuran ring, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules. The molecule's functionality, comprising a hydroxyl group, a carboxylic acid, and an ether linkage within a flexible five-membered ring, gives rise to a complex conformational landscape and a rich set of intermolecular and intramolecular interactions.
Quantum chemical calculations serve as a powerful "computational microscope" to dissect this complexity. For a molecule like 3-Hydroxyoxolane-3-carboxylic acid, these calculations are not merely academic; they provide critical insights for drug development by:
-
Elucidating the three-dimensional structure: Determining the most stable conformation is fundamental to understanding how the molecule will interact with a biological target.
-
Predicting physicochemical properties: Properties like acidity (pKa) govern a molecule's charge state in a physiological environment, which in turn dictates its solubility, permeability, and binding interactions.[1][2]
-
Understanding reactivity: Mapping the electronic landscape (e.g., molecular orbitals, electrostatic potential) can reveal sites susceptible to metabolic transformation or key interactions for molecular recognition.
This guide will walk through a complete computational workflow, explaining the causality behind each choice of theory and parameter.
Theoretical Framework: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3][4]
Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than traditional wavefunction-based methods for many-electron systems.[5]
-
Choosing a Functional: The "functional" is the component of DFT that approximates the exchange-correlation energy. For 3-Hydroxyoxolane-3-carboxylic acid, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is a key structural feature.
-
M06-2X: This meta-hybrid GGA functional is highly recommended for this system. It is well-benchmarked and known to provide excellent performance for non-covalent interactions, including hydrogen bonds.[6][7]
-
B3LYP: While a popular and robust hybrid functional, B3LYP can sometimes underestimate the strength of non-covalent interactions.[5][8] It can be used for comparison, but M06-2X is the preferred choice here.
-
Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals.
-
Pople-style basis sets (e.g., 6-31+G(d,p)): This is a good starting point. The + indicates the addition of diffuse functions on heavy atoms, which are crucial for describing anions (as in pKa calculations) and non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing bond shapes.
-
Dunning-type basis sets (e.g., aug-cc-pVDZ): For higher accuracy, correlation-consistent basis sets like this are recommended. The "aug" prefix signifies the inclusion of diffuse functions on all atoms.[9]
Modeling the Solvent: The Polarizable Continuum Model (PCM)
Biological and chemical processes rarely occur in a vacuum. The Polarizable Continuum Model (PCM) is an efficient and widely used method to account for the bulk effects of a solvent, such as water.[10][11][12] In PCM, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent, allowing for the calculation of properties in a more realistic environment.[10][11][12][13]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for the comprehensive analysis of 3-Hydroxyoxolane-3-carboxylic acid. This workflow is designed to be a self-validating system.
Caption: Computational workflow for 3-Hydroxyoxolane-3-carboxylic acid.
Protocol 1: Conformational Analysis
Rationale: The flexibility of the five-membered ring and the rotatable bonds of the substituents mean the molecule can exist in multiple conformations.[5][14] Identifying the global minimum energy structure is essential, as higher-energy conformers can lead to inaccurate property predictions.
-
Initial Structure Generation: Build the 3D structure of 3-Hydroxyoxolane-3-carboxylic acid using molecular building software (e.g., Avogadro, GaussView).
-
Molecular Mechanics Search: Perform a conformational search using a computationally inexpensive molecular mechanics force field (e.g., MMFF94). This will efficiently explore the potential energy surface and identify a wide range of possible conformers.
-
Clustering and Selection: Cluster the resulting conformers based on their energy and root-mean-square deviation (RMSD). Select a set of unique, low-energy conformers (e.g., all conformers within 5 kcal/mol of the minimum) for further refinement.
Protocol 2: Geometry Optimization and Frequency Analysis
Rationale: This two-step process refines the geometry of the selected conformers to find the true energy minima on the potential energy surface at the chosen level of theory.
-
Geometry Optimization: For each selected conformer, perform a geometry optimization. This is a core step in most quantum chemistry calculations.[15]
-
Frequency Analysis: Following each successful optimization, perform a frequency calculation at the same level of theory.
-
Keyword Example (Gaussian): #p M062X/6-31+G(d,p) Freq SCRF=(PCM,Solvent=Water)
-
Trustworthiness Check: This step is critical . A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformer. If an imaginary frequency is found, the optimization must be redone, often by slightly displacing the atoms along the imaginary vibrational mode.
-
Output: This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy, which are essential for accurate energy comparisons and pKa calculations.
-
Protocol 3: pKa Prediction
Rationale: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The "direct" method, which calculates all species in the presence of a continuum solvent, is efficient and avoids complex thermodynamic cycles.[7][18]
Reaction: HA(aq) ⇌ H+(aq) + A-(aq)
-
Optimize the Anion: Take the lowest-energy, optimized structure of the neutral acid (HA) and remove the acidic proton from the carboxylic acid group to form the conjugate base (A-).
-
Perform Optimization and Frequency Analysis on the Anion: Use the exact same level of theory and solvent model as for the neutral species.
-
Keyword Example (Gaussian): #p M062X/6-31+G(d,p) Opt Freq SCRF=(PCM,Solvent=Water) Charge=-1
-
Self-Validation: Again, confirm there are no imaginary frequencies for the optimized anion.
-
-
Calculate Gibbs Free Energy of Reaction:
-
Compute ΔG_solution = G(A-) + G(H+) - G(HA), where G(A-) and G(HA) are the Gibbs free energies in solution obtained from the frequency calculations.
-
The Gibbs free energy of the proton in water, G(H+), is a well-established, albeit debated, value. A commonly used experimental value is -270.3 kcal/mol .
-
-
Calculate pKa:
-
pKa = ΔG_solution / (2.303 * RT), where R is the gas constant and T is the temperature (usually 298.15 K).
-
Data Presentation and Expected Results
All quantitative data should be summarized for clarity and comparison.
Table 1: Optimized Geometrical Parameters Present the key bond lengths, angles, and dihedral angles for the global minimum energy conformer. Compare gas phase vs. PCM results to show the solvent effect.
| Parameter | Bond/Angle/Dihedral | Gas Phase Value | PCM (Water) Value |
| Bond Length | C=O | Expected ~1.21 Å | Expected ~1.22 Å |
| Bond Length | C-OH | Expected ~1.35 Å | Expected ~1.34 Å |
| Dihedral | O=C-O-H | ~0° (syn) or ~180° (anti) | Syn favored[19] |
| H-Bond | O-H···O(H) | Expected ~2.0-2.2 Å | May lengthen slightly |
Table 2: Calculated Energies and pKa Compare the electronic energies and Gibbs free energies of the lowest energy conformers. Present the final calculated pKa.
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) |
| Neutral Acid (HA) | Calculated Value | Calculated Value |
| Anion (A-) | Calculated Value | Calculated Value |
| Property | Calculated Value | |
| ΔG_solution (kcal/mol) | Calculated Value | |
| Predicted pKa | ~4-5 [18] |
Visualization of Electronic Properties
Visualizing the results of quantum chemical calculations is key to their interpretation.
Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.
-
HOMO: Represents the ability to donate an electron. For 3-Hydroxyoxolane-3-carboxylic acid, this is expected to be localized on the oxygen atoms.
-
LUMO: Represents the ability to accept an electron. This is likely to be centered on the π* orbital of the carbonyl group.
Electrostatic Potential (ESP) Map
The ESP map illustrates the charge distribution on the molecule's surface.
-
Red (Negative Potential): Regions rich in electrons, such as the carbonyl oxygen. These are sites for electrophilic attack.
-
Blue (Positive Potential): Regions that are electron-poor, such as the acidic proton of the carboxyl group and the hydroxyl proton. These are sites for nucleophilic attack.
Caption: Key functional groups and their associated chemical properties.
Conclusion
This guide has detailed a rigorous, first-principles approach to the computational analysis of 3-Hydroxyoxolane-3-carboxylic acid. By carefully selecting DFT functionals and basis sets, performing a thorough conformational search, and validating results with frequency analysis, researchers can generate reliable data on the molecule's structure, stability, and physicochemical properties. The insights gained from these quantum chemical calculations are invaluable for hypothesis-driven drug design and development, providing a foundational understanding of molecular behavior at the electronic level.
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Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models. Journal of the American Chemical Society, 123(29), 7314–7319. [Link]
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Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Quantitative characterization of the global electrophilicity power of common diene/dienophile pairs in Diels-Alder reactions. Tetrahedron, 58(22), 4417-4423. [Link]
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Podsiadły, R., et al. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 28(15), 5894. [Link]
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Brough, P. A. (1985). Conformational Analysis of Some Cyclic Structures. University of Glasgow. [Link]
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Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. Journal of Physical Chemistry A, 122(18), 4474-4487. [Link]
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PubChem. (n.d.). 5-Hydroxyoxolane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chen, Y. C., & Chai, J. D. (2023). TAO-DFT with the Polarizable Continuum Model. Preprints.org. [Link]
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Petrovic, A. G., et al. (2010). A circular dichroism – DFT method for conformational study of flexible molecules: the case of 1- and 2-naphthyl diesters. Tetrahedron: Asymmetry, 21(11-12), 1469-1476. [Link]
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LibreTexts Chemistry. (2022). Structure and Properties of Carboxylic Acids. Retrieved from [Link]
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Kromann, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]
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Zipse, H. (n.d.). The Polarizable Continuum Model (PCM). LMU München. Retrieved from [Link]
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Ireta, J., Neugebauer, J., & Scheffler, M. (2004). On the Accuracy of DFT for Describing Hydrogen Bonds: Dependence on the Bond Directionality. The Journal of Physical Chemistry A, 108(25), 5692–5698. [Link]
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Chen, Y. C., & Chai, J. D. (2023). TAO-DFT with the Polarizable Continuum Model. Polymers, 15(9), 2138. [Link]
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Rana, B., et al. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University. [Link]
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Dobeš, P., et al. (2019). Non-Covalent Interactions Atlas Benchmark Data Sets: Hydrogen Bonding. ChemRxiv. [Link]
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Ahmed, U., et al. (2024). Density functional benchmark for quadruple hydrogen bonds. Physical Chemistry Chemical Physics, 26, 24470-24476. [Link]
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Rowan, D. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. [Link]
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Nishihara, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7623. [Link]
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Kromann, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]
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Sousa, S. F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1541-1545. [Link]
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Chiroptical properties of 3-Hydroxyoxolane-3-carboxylic acid
Title: Stereochemical Characterization and Chiroptical Properties of 3-Hydroxyoxolane-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The unambiguous assignment of absolute configuration (AC) is a critical regulatory and functional requirement in drug development. 3-Hydroxyoxolane-3-carboxylic acid (also known as 3-hydroxytetrahydrofuran-3-carboxylic acid) is a highly functionalized chiral building block and a known degradation product of complex polysaccharides like xylan . Characterizing its C3 stereocenter presents a unique analytical challenge: the molecule lacks an extended π -conjugated system (rendering it transparent in the near-UV region) and possesses a highly flexible tetrahydrofuran (THF) ring with competing intra- and intermolecular hydrogen-bonding networks.
This whitepaper outlines a self-validating, multi-modal chiroptical workflow utilizing Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and derivatization-enabled Electronic Circular Dichroism (ECD). By detailing the causality behind these experimental choices, this guide provides researchers with a robust framework for the stereochemical elucidation of transparent, conformationally flexible small molecules.
The Molecular System: Structural and Analytical Challenges
3-Hydroxyoxolane-3-carboxylic acid features a chiral center at the C3 position, bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.
The Causality of Analytical Difficulty:
-
Optical Transparency: The ether, hydroxyl, and carboxylate moieties only exhibit electronic transitions deep in the vacuum-UV region ( λ<210 nm). Standard ECD in common solvents (e.g., methanol or acetonitrile) is heavily obscured by solvent cut-offs.
-
Conformational Flexibility: The THF ring rapidly interconverts between envelope and half-chair conformations. The chiroptical response is a Boltzmann-weighted average of these microstates.
-
Hydrogen Bonding: In non-polar solvents (e.g., CDCl3 ), the carboxylic acid strongly dimerizes. In polar aprotic solvents (e.g., DMSO- d6 ), explicit solute-solvent hydrogen bonds dominate. Failure to account for these interactions in Density Functional Theory (DFT) simulations leads to catastrophic misalignment between theoretical and experimental spectra.
To overcome these hurdles, we deploy a strategic decision matrix prioritizing VCD, supported by ORD and chemical derivatization.
Figure 1: Strategic Chiroptical Decision Matrix for transparent chiral molecules.
Methodology 1: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. Because it probes the 3N−6 vibrational modes of the ground electronic state, it does not require a UV chromophore, making it the premier technique for this molecule.
The Causality of Explicit Solvation Modeling
If VCD is performed in CDCl3 , the carboxylic acid groups will form hydrogen-bonded dimers. If DFT calculations assume a gas-phase monomer or use only an implicit Polarizable Continuum Model (PCM), the predicted C=O stretching frequency will be artificially high ( ∼1760 cm−1 ), and the VCD rotational strengths will be inaccurate. To create a self-validating protocol, the computational model must include an explicit homodimer structure .
Figure 2: Computational workflow for VCD simulation accounting for dimerization.
Step-by-Step VCD Protocol
-
Sample Preparation: Dissolve 5-10 mg of enantiopure 3-Hydroxyoxolane-3-carboxylic acid in 150 μL of 100% CDCl3 (approx. 0.2 M to encourage consistent dimerization).
-
Cell Loading: Inject the solution into a BaF2 demountable cell with a 100 μm Teflon spacer.
-
Data Acquisition: Record the IR and VCD spectra on an FT-VCD spectrometer (e.g., BioTools ChiralIR-2X) at 4 cm−1 resolution for 4-6 hours to achieve a high signal-to-noise ratio in the 1800−900 cm−1 fingerprint region.
-
Computational Simulation:
-
Perform a Monte Carlo conformational search (MMFF94).
-
Construct homodimers for all conformers within 3 kcal/mol of the global minimum.
-
Optimize geometries and calculate vibrational frequencies/rotational strengths at the B3LYP/6-311+G(d,p) level with PCM ( CHCl3 ).
-
-
Validation: Compare the experimental and Boltzmann-averaged theoretical spectra using the Enantiomeric Similarity Index (ESI). An ESI >60% confirms the AC assignment.
Key VCD Signatures
| Vibrational Mode | Approx. Frequency ( cm−1 ) | VCD Sign for (3S)-Isomer | Mechanistic Origin |
| C=O Stretch (Dimer) | 1710 - 1725 | (−) / (+) Couplet | Exciton coupling between the two C=O bonds in the H-bonded dimer. |
| C-O-C Asym. Stretch | 1050 - 1080 | (+) | Asymmetric stretching of the THF ring ether linkage coupled with C3 chirality. |
| O-H Bend | 1380 - 1410 | (−) | In-plane bending of the C3 hydroxyl group. |
Table 1: Diagnostic VCD markers for 3-Hydroxyoxolane-3-carboxylic acid.
Methodology 2: Electronic Circular Dichroism (ECD) via Derivatization
Because the native molecule lacks a UV chromophore, direct ECD is uninformative. However, the C3 stereocenter is highly amenable to the Exciton Chirality Method (ECM) if properly derivatized.
The Causality of Chromophore Selection
To utilize ECM, two strongly absorbing chromophores must interact through space. By coupling the C3-COOH with 2-naphthylamine (forming an amide) and acylating the C3-OH with 2-naphthoyl chloride (forming an ester), we introduce two naphthyl chromophores. The spatial projection angle between the electric transition dipole moments of these two groups will generate a bisignate Cotton effect (a "couplet") directly indicative of the absolute configuration.
Step-by-Step ECD Derivatization Protocol
-
Amidation: React 3-Hydroxyoxolane-3-carboxylic acid with 2-naphthylamine using EDCI/HOBt in DMF to yield the C3-naphthamide.
-
Esterification: Treat the resulting intermediate with 2-naphthoyl chloride and DMAP in pyridine to acylate the tertiary C3-hydroxyl group.
-
Purification: Isolate the bis-naphthyl derivative via flash chromatography (Silica gel, Hexane/EtOAc).
-
ECD Measurement: Dissolve the derivative in spectroscopic grade acetonitrile ( 10−4 M). Measure the ECD spectrum from 190 to 400 nm using a quartz cuvette (0.1 cm path length).
-
Interpretation: A positive exciton couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength) indicates a clockwise (positive) chirality between the transition dipole moments, definitively assigning the 3D spatial arrangement of the C3 substituents.
Methodology 3: Optical Rotatory Dispersion (ORD)
Specific rotation [α]D at a single wavelength (589 nm) is prone to accidental near-zero crossings, where solvent effects can invert the sign, leading to incorrect AC assignments. ORD mitigates this by measuring the optical rotation across a spectrum of wavelengths.
Step-by-Step ORD Protocol
-
Preparation: Prepare a 10 mg/mL solution in methanol.
-
Measurement: Use a polarimeter equipped with multiple LED light sources (e.g., 589, 546, 436, 405, and 365 nm).
-
TD-DFT Validation: Calculate the specific rotation at these exact wavelengths using Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/aug-cc-pVDZ level.
-
Trend Analysis: Plot the experimental vs. theoretical ORD curves. A matching slope (e.g., a smooth plain positive dispersion curve) provides orthogonal validation to the VCD and ECD data.
Data Synthesis and Final Assignment
A self-validating system requires agreement across orthogonal techniques. By synthesizing the data from vibrational, electronic, and dispersive methods, the absolute configuration of 3-Hydroxyoxolane-3-carboxylic acid is established with absolute certainty, satisfying the highest regulatory standards for pharmaceutical development.
| Analytical Technique | Target Property Probed | Computational Level of Theory | Confidence Level |
| VCD | 3N−6 Vibrational Modes | B3LYP/6-311+G(d,p) (Explicit Dimer) | High (Direct, non-destructive) |
| ECD (Derivatized) | π→π∗ Exciton Coupling | Exciton Chirality Rule (Empirical) | High (Requires chemical alteration) |
| ORD | Wavelength-dependent Refraction | CAM-B3LYP/aug-cc-pVDZ | Medium (Supporting validation) |
Table 2: Multi-Modal Chiroptical Validation Matrix.
References
-
Niemelä, K. (1987). "The formation of 3-hydroxytetrahydrofuran-3-carboxylic acid by the degradation of xylan with alkali." Carbohydrate Research.[Link]
-
Polavarapu, P. L. (2008). "Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules." Natural Product Communications.[Link]
-
Harada, N., & Nakanishi, K. (1972). "Exciton chirality method and its application to configurational and conformational studies of natural products." Accounts of Chemical Research.[Link]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." The Journal of Physical Chemistry.[Link]
Beyond Flatland: 3-Hydroxyoxolane-3-carboxylic Acid as a Next-Generation Chiral Building Block
Executive Summary
The pharmaceutical industry's strategic shift away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds has fundamentally altered modern drug design. This paradigm shift—often termed "escaping flatland"—aims to improve clinical success rates by enhancing aqueous solubility, reducing off-target toxicity, and providing precise 3D spatial arrangements for target binding. Within this context, 3-hydroxyoxolane-3-carboxylic acid (CAS 183162-36-9) has emerged as a highly versatile, bifunctional chiral building block.
Historically identified as a degradation product of xylan under[1], this tetrahydrofuran derivative has successfully transitioned from a biomass byproduct to a premium synthetic intermediate[2]. Its unique structural topology—featuring a tertiary alcohol and a carboxylic acid at the same chiral center (C3) within an oxolane ring—offers unparalleled opportunities for bioisosteric replacement and Fragment-Based Drug Discovery (FBDD).
Structural Significance & Physicochemical Profiling
The utility of 3-hydroxyoxolane-3-carboxylic acid lies in its ability to act as an advanced bioisostere for α -hydroxy aromatic acids (e.g., mandelic acid derivatives). By stripping away the lipophilic liability of the planar phenyl ring while retaining the essential pharmacophore vectors, medicinal chemists can drastically improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The tertiary alcohol serves as a critical, metabolically stable hydrogen bond donor (resisting oxidation by alcohol dehydrogenases), while the carboxylic acid provides a standard, high-yielding handle for amide coupling with primary or secondary amines.
Quantitative Data Summary
| Parameter | Value | Synthetic & Clinical Significance |
| CAS Number | 183162-36-9 | Unique identifier for the racemic acid[2] |
| Molecular Formula | C5H8O4 | High Fsp3 fraction (0.8) indicates strong 3D character |
| Molecular Weight | 132.11 g/mol | Low MW is ideal for Fragment-Based Drug Design (FBDD) |
| Calculated LogP | ~ -0.9 | Highly hydrophilic; improves aqueous solubility of APIs |
| Hydrogen Bond Donors | 2 (-OH, -COOH) | Facilitates robust interactions with target protein pockets |
| Hydrogen Bond Acceptors | 4 (Ring -O-, -OH, -COOH) | Enhances solubility and kinase/protease binding affinity |
Mechanistic Pathway: Synthesis & Resolution
Synthesizing the racemic mixture and subsequently resolving it into its enantiomerically pure (R) and (S) forms requires strict thermodynamic control. The process must carefully navigate the sensitivity of the oxolane ring to prevent ring-opening or dehydration side reactions.
Synthetic workflow and chiral resolution of 3-hydroxyoxolane-3-carboxylic acid.
Experimental Protocol: Synthesis and Chiral Resolution
As a Senior Application Scientist, it is critical to not only execute steps but to understand the fundamental causality behind each reagent choice. The following protocol outlines a self-validating system for generating enantiopure building blocks.
Phase 1: Cyanosilylation & Hydrolysis (Synthesis of Racemate)
-
Objective: Convert 3-oxotetrahydrofuran to the racemic target molecule.
-
Causality Check: Why not use standard aqueous NaCN? Utilizing prevents the reversible nature of unprotected cyanohydrins[3]. The formation of the robust O-TMS bond drives the equilibrium forward, protecting the sensitive oxolane ring from base-catalyzed degradation.
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 eq of 3-oxotetrahydrofuran in anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent moisture-induced quenching.
-
Catalysis: Add 0.05 eq of Zinc Iodide (ZnI 2 ). The Lewis acid coordinates with the ketone oxygen, lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating nucleophilic attack.
-
Addition: Perform a dropwise addition of 1.2 eq of Trimethylsilyl cyanide (TMSCN) at 0°C. Critical Control: Maintain the internal temperature below 5°C to suppress exothermic side reactions and maximize diastereomeric control.
-
Hydrolysis: Isolate the O-TMS cyanohydrin intermediate via solvent evaporation. Resuspend the intermediate and reflux in 6M HCl at 100°C for 12 hours. This dual-action step simultaneously cleaves the TMS ether and hydrolyzes the nitrile directly to a carboxylic acid.
-
Isolation: Extract the aqueous layer with ethyl acetate, dry over anhydrous MgSO 4 , and concentrate in vacuo to yield racemic 3-hydroxyoxolane-3-carboxylic acid.
Phase 2: Diastereomeric Salt Resolution
-
Objective: Isolate the enantiomerically pure (S)- and (R)- isomers.
-
Causality Check: Chiral resolution relies on differential solubility. By pairing the racemic acid with a homochiral amine, we create diastereomers with distinct lattice energies, allowing for selective precipitation.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic acid in hot ethanol. Add 1.0 eq of (R)-(+)-1-phenylethylamine.
-
Crystallization: Allow the solution to cool linearly to room temperature over 4 hours. The (S)-acid/(R)-amine diastereomeric salt selectively precipitates due to its higher lattice energy and lower solubility in ethanol.
-
Filtration & Recovery: Filter the precipitate. The mother liquor retains the highly soluble (R)-acid enriched salt.
-
Acidic Cleavage: Treat the isolated precipitate with 1M HCl to break the salt bridge, releasing the free enantiopure (S)-3-hydroxyoxolane-3-carboxylic acid. Extract with ethyl acetate and evaporate.
Self-Validating System (Quality Control)
Every chemical protocol must be self-verifying to ensure downstream Active Pharmaceutical Ingredient (API) integrity. Before utilizing the resolved building block supplied by vendors like [2], execute the following validation:
-
Chiral HPLC Validation: Dissolve 5 mg of the final product in the mobile phase (e.g., Hexane/IPA) and inject it into a Chiralcel OJ-H column.
-
Decision Gate: A single chromatographic peak confirms an enantiomeric excess (ee) > 99%. If a secondary peak is detected, a second recrystallization of the diastereomeric salt is mandatory.
References
-
Niemelä, K. (1987). The formation of 3-hydroxytetrahydrofuran-3-carboxylic acid by the degradation of xylan with alkali. Carbohydrate Research.
-
EvitaChem. Chemical Synthesis and Halogenated Hydrocarbon Intermediates.
-
BLD Pharmatech. 3-Hydroxyoxolane-3-carboxylic acid (CAS 183162-36-9) Product Specifications.
Sources
Toxicological profile of 3-Hydroxyoxolane-3-carboxylic acid
Title: Toxicological Profile and Safety Assessment of 3-Hydroxyoxolane-3-carboxylic Acid: A Technical Whitepaper
Executive Summary
3-Hydroxyoxolane-3-carboxylic acid (CAS: 183162-36-9), also known as 3-hydroxytetrahydrofuran-3-carboxylic acid, is a highly versatile chiral building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel MALT1 inhibitors and sodium channel modulators[1]. While not typically an end-product drug, understanding its baseline toxicological profile is imperative for occupational safety during scale-up, and for predicting the safety margins of downstream APIs that retain this structural motif. This whitepaper synthesizes the physicochemical properties, predictive toxicokinetics, and hazard classifications of this compound, providing a self-validating framework for its toxicological evaluation.
Physicochemical Properties & Toxicokinetic (ADME) Implications
The toxicokinetic behavior of a small molecule is fundamentally dictated by its physicochemical properties. 3-Hydroxyoxolane-3-carboxylic acid features a saturated oxygen heterocycle (oxolane/tetrahydrofuran ring), a tertiary hydroxyl group, and a carboxylic acid moiety.
-
Acidity (pKa): The base structure, tetrahydrofuran-3-carboxylic acid, exhibits a pKa of approximately 4.33[2][3]. The introduction of an electron-withdrawing hydroxyl group at the C3 position exerts an inductive effect (-I effect), which stabilizes the carboxylate anion. Consequently, the predicted pKa of 3-hydroxyoxolane-3-carboxylic acid is lowered to approximately 3.8–4.1.
-
Lipophilicity (LogP): The molecule is highly polar. The base THF-carboxylic acid has a LogP of ~0.10[2]. The addition of the hydroxyl group pushes the LogP into negative territory (estimated LogP < 0).
-
ADME Causality:
-
Absorption: Due to its low pKa, the compound is predominantly ionized at physiological pH (7.4). Passive transcellular diffusion across the intestinal lipid bilayer is poor. Absorption likely relies on paracellular transport or carrier-mediated uptake via monocarboxylate transporters (MCTs).
-
Distribution: Its high hydrophilicity restricts blood-brain barrier (BBB) penetration, limiting central nervous system (CNS) toxicity. It will exhibit a low volume of distribution (Vd), remaining largely in the systemic circulation and extracellular fluid.
-
Excretion: The low molecular weight (132.11 g/mol ) and high aqueous solubility ensure rapid renal clearance, minimizing the risk of bioaccumulation.
-
Hazard Identification & GHS Classification
Based on standardized Safety Data Sheets (SDS) from chemical suppliers, 3-Hydroxyoxolane-3-carboxylic acid and its close derivatives are classified under the Globally Harmonized System (GHS) with the signal word Warning [4][5].
The primary hazards are localized rather than systemic, driven by the compound's acidity and hygroscopicity:
-
H302 (Harmful if swallowed): Ingestion can cause irritation of the gastrointestinal mucosa due to localized pH reduction.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The unbuffered carboxylic acid moiety (pKa ~3.9) can disrupt lipid bilayers and denature surface proteins upon direct contact with the skin or corneal epithelium.
-
H335 (May cause respiratory irritation): Inhalation of the compound (as a dust or aerosol) draws moisture from the respiratory mucosa, leading to localized acidic irritation.
Metabolic Liabilities & Biotransformation
Understanding the biotransformation of the oxolane scaffold is critical for predicting hepatotoxicity. The metabolism of 3-hydroxyoxolane-3-carboxylic acid is divided into Phase I and Phase II pathways:
-
Phase I (CYP450 Oxidation): The saturated oxolane ring is susceptible to cytochrome P450-mediated alpha-oxidation at the C2 or C5 positions (adjacent to the ether oxygen). This oxidation forms an unstable hemiacetal intermediate, which can spontaneously undergo ring-opening to form a reactive aldehyde or lactone. These electrophilic species can theoretically bind to cellular macromolecules, necessitating careful cytotoxicity screening.
-
Phase II (Conjugation): The tertiary hydroxyl group and the carboxylic acid are prime substrates for UDP-glucuronosyltransferases (UGTs). Glucuronidation yields highly water-soluble O-glucuronide or acyl-glucuronide conjugates, which are rapidly targeted for renal excretion.
Proposed Phase I and Phase II biotransformation pathways for 3-Hydroxyoxolane-3-carboxylic acid.
Experimental Protocols for Toxicological Profiling
To validate the safety of this scaffold, the following self-validating in vitro protocols must be executed. These assays are designed to directly address the metabolic liabilities identified above.
Protocol A: In Vitro Hepatotoxicity Assessment (HepG2 MTS Assay) Rationale: HepG2 human liver carcinoma cells retain basal levels of xenobiotic-metabolizing enzymes. This assay evaluates whether the CYP-mediated bioactivation of the oxolane ring into reactive aldehydes induces hepatotoxicity.
-
Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Compound Preparation: Dissolve 3-Hydroxyoxolane-3-carboxylic acid in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 1000 μM. Ensure final DMSO concentration remains ≤0.5% to prevent vehicle-induced toxicity.
-
Exposure: Aspirate old media and apply the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine). Incubate for 48 hours.
-
Viability Readout: Add 20 μL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2 hours. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product.
-
Data Acquisition & Analysis: Measure absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. A shift in IC₅₀ compared to the base THF-carboxylic acid indicates the toxicological impact of the C3-hydroxyl substitution.
Protocol B: Mutagenicity Assessment (Ames Test - OECD TG 471) Rationale: To ensure that potential ring-opened aldehyde metabolites do not act as DNA-reactive electrophiles, a reverse mutation assay is required.
-
Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.
-
Metabolic Activation (S9 Mix): Prepare a 10% mammalian liver post-mitochondrial fraction (S9) mix to simulate hepatic Phase I metabolism.
-
Plate Incorporation: Combine 100 μL of bacterial suspension, 500 μL of S9 mix (or buffer for -S9 conditions), and 50 μL of the test compound (up to 5000 μ g/plate ) into 2 mL of top agar containing trace histidine/tryptophan. Pour over minimal glucose agar plates.
-
Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in colony counts (≥2-fold over vehicle control) indicates mutagenic potential.
Predictive Toxicology Workflow
For drug development professionals integrating this scaffold into larger APIs, a tiered predictive toxicology workflow ensures that structural alerts are identified before expensive in vivo testing.
Tiered toxicological assessment workflow for oxolane-based pharmaceutical intermediates.
Summary Data Tables
Table 1: Key Physicochemical Parameters
| Parameter | Value | ADME Implication |
|---|---|---|
| Molecular Weight | 132.11 g/mol | Favorable for rapid systemic distribution and clearance. |
| Molecular Formula | C₅H₈O₄ | High oxygen-to-carbon ratio drives polarity. |
| Predicted pKa | ~3.8 - 4.1 | Ionized at physiological pH; poor passive membrane diffusion. |
| Predicted LogP | < 0 (Hydrophilic) | High aqueous solubility; low risk of bioaccumulation. |
Table 2: GHS Hazard Classifications
| Hazard Code | Statement | Mechanistic Driver |
|---|---|---|
| H302 | Harmful if swallowed | Localized pH drop in gastrointestinal mucosa. |
| H315 | Causes skin irritation | Acid-catalyzed disruption of epidermal lipid bilayers. |
| H319 | Causes serious eye irritation | Protein denaturation in the corneal epithelium. |
| H335 | May cause respiratory irritation | Hygroscopic moisture withdrawal from respiratory tract. |
References
-
BenchChem. "Physical and chemical properties of Tetrahydrofuran-3-carboxylic acid". 2
-
ChemBK. "tetrahydrofuran-3-carboxylic acid - Physico-chemical Properties". 3
-
BLD Pharmatech. "170996-46-0 | 3-Hydroxy-4,4-dimethyltetrahydrofuran-3-carboxylic acid Safety Information". 4
-
BLD Pharmatech. "1342035-97-5 | Methyl 3-hydroxytetrahydrofuran-3-carboxylate Safety Information". 5
-
Google Patents. "WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels". 1
Sources
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- 3. chembk.com [chembk.com]
- 4. 170996-46-0|3-Hydroxy-4,4-dimethyltetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 1342035-97-5|Methyl 3-hydroxytetrahydrofuran-3-carboxylate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: 3-Hydroxyoxolane-3-carboxylic Acid in Modern Drug Discovery
Subtitle: Leveraging sp3-Rich Scaffolds for Enhanced Pharmacokinetics and Target Engagement
Strategic Rationale: Escaping "Flatland"
In contemporary medicinal chemistry, the paradigm of "Escaping Flatland"—increasing the fraction of sp³-hybridized carbons ( Fsp3 ) in drug candidates—has been statistically correlated with higher clinical success rates, improved aqueous solubility, and reduced off-target toxicity[1][2]. Traditional drug discovery heavily relied on flat, planar aromatic rings, which often lead to poor physicochemical properties and promiscuous binding profiles.
As a Senior Application Scientist, I frequently recommend 3-Hydroxyoxolane-3-carboxylic acid (CAS: 183162-36-9) as a premier bifunctional, sp³-enriched building block[3][4]. This cyclic ether features a quaternary carbon (C3) bearing both a tertiary hydroxyl group and a carboxylic acid.
Causality in Design: Incorporating this scaffold into a pharmacophore provides a rigidified 3D structure that mimics but improves upon planar bioisosteres. The oxolane ring enhances aqueous solubility, while the dense array of heteroatoms creates unique hydrogen-bonding vectors capable of interacting with deep, polar binding pockets (such as those found in kinases and proteases)[2].
Physicochemical & Structural Profiling
To understand why this scaffold is highly valued in lead optimization, we must analyze its physicochemical baseline. The table below summarizes its properties and their direct implications for drug design.
| Property | Value | Implication for Drug Design |
| Molecular Weight | 132.11 g/mol | Low MW allows for extensive elaboration without exceeding Lipinski's Rule of 5. |
| Fsp3 | 1.00 | Maximizes 3D spatial complexity, reducing off-target planar stacking (intercalation). |
| TPSA | 66.76 Ų | Enhances aqueous solubility and modulates passive permeability. |
| LogP (calculated) | ~ -0.80 | Highly hydrophilic; ideal for offsetting highly lipophilic core pharmacophores. |
| H-Bond Donors | 2 | Provides critical interaction vectors (OH, COOH) for target active sites. |
| H-Bond Acceptors | 4 | Facilitates robust water networks or backbone interactions via the ring oxygen. |
Application in Targeted Therapeutics: MALT1 Inhibition
A prime example of this scaffold's utility is found in recent patent literature detailing the synthesis of heterocyclic derivatives acting as potent inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1)[5][6]. MALT1 is a critical protease in the NF-κB signaling pathway, making it a high-value target for lymphomas and autoimmune diseases.
Mechanistic Causality: In MALT1 inhibitors, the carboxylic acid of the 3-hydroxyoxolane scaffold serves as a synthetic handle for amide coupling to a core heterocyclic recognition element. Crucially, the tertiary hydroxyl group acts as a highly directional hydrogen bond donor to the MALT1 allosteric or active site, locking the inhibitor into its bioactive conformation and preventing the cleavage of downstream substrates like A20, RelB, and CYLD.
Figure 1: MALT1 signaling cascade and targeted inhibition by 3-hydroxyoxolane derivatives.
Experimental Protocols
The following protocols detail the integration of 3-hydroxyoxolane-3-carboxylic acid into complex drug scaffolds. They are designed to be self-validating, ensuring high-fidelity execution at the bench.
Protocol A: HATU-Mediated Amide Coupling Workflow
Objective: Conjugate 3-hydroxyoxolane-3-carboxylic acid to a primary/secondary amine pharmacophore. Causality: The carboxylic acid is attached to a sterically hindered, fully substituted sp³ carbon (C3). Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly here. HATU is selected for its superior reactivity in overcoming this steric bulk. DIPEA is used as a non-nucleophilic base to deprotonate the acid without competing for the activated ester.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-hydroxyoxolane-3-carboxylic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Cool the reaction mixture to 0°C using an ice bath. Rationale: Cooling minimizes the risk of thermal degradation or side reactions during the exothermic activation step.
-
Activation: Add HATU (1.2 eq) portion-wise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the amine starting material and the emergence of the product mass (M+H) confirms the formation of the activated ester and successful coupling.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by a critical water wash to remove the highly water-soluble tetramethylurea byproduct generated by HATU. Dry over Na2SO4 , concentrate, and purify via silica gel flash chromatography.
Protocol B: Curtius Rearrangement to 3-Amino-oxolan-3-ol
Objective: Convert the carboxylic acid to a primary amine, generating a versatile 1,2-aminoalcohol motif for spirocyclic formations. Causality: Transforming a sterically hindered carboxylic acid to an amine is notoriously difficult via standard reductive amination. The Curtius rearrangement bypasses this by utilizing DPPA (Diphenylphosphoryl azide) to form an acyl azide, which undergoes a concerted thermal rearrangement to an isocyanate. The tertiary alcohol is left intact because the reaction is strictly intramolecular and occurs under mildly basic conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-hydroxyoxolane-3-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous toluene and tert-butanol (t-BuOH).
-
Reagent Addition: Add Triethylamine (TEA, 1.5 eq) followed by DPPA (1.1 eq) dropwise at room temperature.
-
Thermal Rearrangement: Heat the reaction mixture to reflux (80°C) for 6 hours.
-
Self-Validation (In-Process Control): The evolution of nitrogen gas (visible bubbling) upon heating serves as a visual confirmation of the rearrangement from acyl azide to isocyanate. The isocyanate is subsequently trapped by t-BuOH to form the Boc-protected amine.
-
Deprotection: Concentrate the mixture, redissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA, 20% v/v). Stir for 2 hours at room temperature.
-
Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. Heating the plate will yield a distinct purple spot, confirming the successful unmasking of the primary amine.
References
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- CN119095837A - Heterocyclic derivatives as MALT1 inhibitors (作为malt1抑制剂的杂环衍生物)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 170996-46-0|3-Hydroxy-4,4-dimethyltetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. evitachem.com [evitachem.com]
- 5. CN119095837A - ä½ä¸ºmalt1æå¶åçæç¯è¡çç© - Google Patents [patents.google.com]
- 6. CN119095837A - ä½ä¸ºmalt1æå¶åçæç¯è¡çç© - Google Patents [patents.google.com]
Application Notes and Protocols: Solid-Phase Synthesis Utilizing 3-Hydroxyoxolane-3-carboxylic Acid as a Novel Scaffold
Introduction: A Novel Scaffold for Chemical Innovation
In the landscape of drug discovery and materials science, the quest for novel molecular scaffolds that offer unique three-dimensional structures is paramount. 3-Hydroxyoxolane-3-carboxylic acid, a substituted tetrahydrofuran derivative, presents a compelling scaffold for the synthesis of complex molecules. Its rigid cyclic structure, coupled with a tertiary hydroxyl group and a carboxylic acid, provides a versatile platform for creating diverse chemical entities, from modified peptides to innovative small molecules. The tetrahydrofuran motif is a known component in various natural products and FDA-approved drugs, highlighting its biological relevance[1][2]. This document provides a comprehensive guide for the incorporation of 3-Hydroxyoxolane-3-carboxylic acid into solid-phase synthesis (SPS) workflows, a technique that offers significant advantages in terms of purification and efficiency[3][4].
Core Concepts and Strategic Considerations for Solid-Phase Synthesis
The successful integration of 3-Hydroxyoxolane-3-carboxylic acid onto a solid support hinges on a carefully planned strategy that addresses the bifunctional nature of the molecule. The two primary functional groups, the tertiary hydroxyl and the carboxylic acid, offer distinct handles for attachment to the resin and subsequent chemical modifications. The choice of which functional group to anchor to the solid support will dictate the overall synthetic route and the required protecting group strategy.
A critical principle in solid-phase synthesis is the use of orthogonal protecting groups. This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic sequence[5][6]. For 3-Hydroxyoxolane-3-carboxylic acid, this means that the functional group not attached to the resin must be masked with a protecting group that is stable to the conditions used for subsequent reactions, yet can be removed when desired.
Visualization of Strategic Approaches
The two primary strategies for the solid-phase synthesis of molecules incorporating 3-Hydroxyoxolane-3-carboxylic acid are depicted below.
Caption: Primary strategies for solid-phase synthesis.
Protecting Group Strategies: Ensuring Orthogonality
The selection of appropriate protecting groups is crucial for the success of the synthesis. The choice depends on the functional group being protected and the reaction conditions anticipated in subsequent steps.
| Functional Group to Protect | Protecting Group | Introduction Reagents | Removal Conditions | Orthogonality |
| Tertiary Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole in DMF | TBAF in THF; or mild acid (e.g., 1% TFA in DCM) | Stable to basic conditions (e.g., piperidine for Fmoc removal). |
| Trityl (Trt) | Trt-Cl, Pyridine | Mild acid (e.g., 1-5% TFA in DCM) | Stable to basic conditions. | |
| Carboxylic Acid | Methyl or Ethyl Ester | SOCl₂ in MeOH or EtOH | Saponification (e.g., LiOH or NaOH in THF/H₂O) | Stable to acidic conditions used for Boc or Trt removal. |
| Benzyl (Bn) Ester | Benzyl bromide, Base (e.g., Cs₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many acid- and base-labile groups. |
Note: The stability of protecting groups should always be empirically verified for the specific reaction sequence.
PART 1: Detailed Protocols for Strategy A - Attachment via Carboxylic Acid
This strategy is ideal for synthesizing molecules where subsequent modifications are desired at the tertiary hydroxyl group. A common choice for the solid support is Wang resin, which allows for cleavage under moderately acidic conditions to yield a C-terminal carboxylic acid[7].
Protocol 1.1: Protection of the Hydroxyl Group
Objective: To protect the tertiary hydroxyl group of 3-Hydroxyoxolane-3-carboxylic acid prior to attachment to the solid support.
Materials:
-
3-Hydroxyoxolane-3-carboxylic acid
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Hydroxyoxolane-3-carboxylic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected product.
Protocol 1.2: Loading onto Wang Resin
Objective: To attach the TBDMS-protected 3-Hydroxyoxolane-3-carboxylic acid to Wang resin.
Materials:
-
Wang resin
-
TBDMS-protected 3-Hydroxyoxolane-3-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
Procedure:
-
Swell the Wang resin in DCM for 30 minutes in a solid-phase synthesis vessel[8].
-
Dissolve TBDMS-protected 3-Hydroxyoxolane-3-carboxylic acid (3.0 eq relative to resin loading), DIC (3.0 eq), and DMAP (0.1 eq) in a minimal amount of DMF/DCM (1:1).
-
Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and pyridine in DCM.
-
Wash the resin sequentially with DMF, DCM, and MeOH, and dry under vacuum.
-
Determine the loading efficiency using a suitable method, such as picric acid titration or gravimetric analysis after cleaving a small amount of the resin-bound material.
Protocol 1.3: Deprotection of the Hydroxyl Group and Subsequent Elongation
Objective: To remove the TBDMS protecting group and perform further synthesis on the free hydroxyl group.
Materials:
-
Resin-bound TBDMS-protected 3-Hydroxyoxolane-3-carboxylic acid
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Reagents for subsequent reaction (e.g., acylating or alkylating agents)
Procedure:
-
Swell the resin in anhydrous THF.
-
Treat the resin with a 1M solution of TBAF in THF for 2-4 hours at room temperature.
-
Wash the resin thoroughly with THF, DCM, and DMF.
-
The free hydroxyl group is now available for subsequent reactions, such as acylation or etherification, using standard solid-phase synthesis protocols.
Protocol 1.4: Final Cleavage from the Resin
Objective: To cleave the final product from the Wang resin.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[9]
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry thoroughly under vacuum[9].
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours[9].
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC)[10].
Caption: Workflow for Strategy A.
PART 2: Detailed Protocols for Strategy B - Attachment via Hydroxyl Group
This strategy is suitable for creating libraries of compounds where modifications are made to the carboxylic acid, such as amide bond formation in peptide synthesis. 2-Chlorotrityl chloride resin is an excellent choice for this approach as it allows for the attachment of hydroxyl groups and subsequent cleavage under very mild acidic conditions, preserving many acid-labile protecting groups[8][11].
Protocol 2.1: Loading onto 2-Chlorotrityl Chloride Resin
Objective: To attach 3-Hydroxyoxolane-3-carboxylic acid to 2-chlorotrityl chloride resin via its tertiary hydroxyl group.
Materials:
-
2-Chlorotrityl chloride resin
-
3-Hydroxyoxolane-3-carboxylic acid (with the carboxylic acid temporarily protected as a methyl or ethyl ester if necessary to improve solubility and reduce side reactions, though direct loading may be possible)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes[11].
-
Dissolve 3-Hydroxyoxolane-3-carboxylic acid (1.5 eq) and DIPEA (4.0 eq) in anhydrous DCM.
-
Add the solution to the swollen resin and agitate at room temperature for 2-4 hours[8].
-
To cap any remaining reactive trityl chloride groups, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes[8].
-
Wash the resin sequentially with DCM, DMF, and MeOH, and dry under vacuum.
-
Determine the loading by gravimetric analysis of the resin before and after loading.
Protocol 2.2: Peptide Elongation from the Carboxylic Acid
Objective: To use the free carboxylic acid of the resin-bound scaffold for peptide synthesis using Fmoc chemistry.
Materials:
-
Resin-bound 3-Hydroxyoxolane-3-carboxylic acid
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)[4]
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
20% Piperidine in DMF
-
Anhydrous DMF
Procedure (for one coupling cycle):
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq), coupling reagent (e.g., HBTU, 2.9 eq), and base (e.g., DIPEA, 6.0 eq) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a colorimetric test such as the Kaiser test[12]. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group[4].
-
Washing: Wash the resin thoroughly with DMF to remove piperidine.
-
Repeat the coupling and deprotection steps for each amino acid in the sequence.
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rroij.com [rroij.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Hydroxyoxolane-3-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 3-Hydroxyoxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. By understanding the underlying chemical principles and implementing the troubleshooting steps outlined below, you can significantly improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-Hydroxyoxolane-3-carboxylic acid?
The synthesis of 3-Hydroxyoxolane-3-carboxylic acid, a valuable building block in medicinal chemistry, can be approached through several pathways. The choice of route often depends on the available starting materials, scalability, and desired stereochemistry. Two prevalent strategies include:
-
Oxidation of a Precursor Alcohol: A common and straightforward approach involves the oxidation of a corresponding alcohol, such as 3-hydroxymethyltetrahydrofuran.[1][2] This method is often favored for its relatively simple execution.
-
Hydrolysis of a Nitrile or Ester Precursor: Another effective method is the hydrolysis of a nitrile (e.g., 3-cyanotetrahydrofuran-3-ol) or an ester derivative.[3][4] Enzymatic hydrolysis, in particular, offers a mild and highly selective alternative to harsh chemical methods.[3]
Q2: I'm experiencing low yields in my synthesis. What are the general factors I should investigate?
Low yields are a frequent challenge and can stem from a variety of factors throughout the synthetic and purification process. A systematic approach to troubleshooting is crucial. Key areas to examine include:
-
Reaction Conditions: Incomplete reactions are a primary cause of low yields.[4] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1] Factors such as reaction time, temperature, and reagent stoichiometry should be carefully optimized.[4]
-
Reagent Quality: The purity and stability of your starting materials and reagents are paramount. Degradation of reagents, especially oxidizing or reducing agents, can significantly impact the reaction outcome.[1][4]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification. Understanding potential side reactions for your chosen synthetic route is key to mitigating them.
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps. Optimizing extraction, crystallization, and chromatography conditions is vital to maximize recovery.
Q3: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is critical for determining the optimal reaction time and preventing the formation of degradation products. The choice of analytical technique depends on the specific properties of the reactants and products:
-
Thin Layer Chromatography (TLC): A quick and convenient method for qualitatively tracking the disappearance of starting materials and the appearance of the product.[1]
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide quantitative data on the reaction mixture composition.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis of a wide range of compounds, including non-volatile and thermally sensitive molecules.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 3-Hydroxyoxolane-3-carboxylic acid.
Route 1: Synthesis via Hydrolysis of 3-Cyanotetrahydrofuran-3-ol
The hydrolysis of a nitrile is a common method for synthesizing carboxylic acids. However, this reaction can be prone to specific challenges.
Problem: Incomplete Hydrolysis of the Nitrile
Symptom: You observe a significant amount of the starting nitrile or the intermediate amide in your crude product.
Causality: The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis can be due to several factors:
-
Insufficiently Harsh Conditions: The hydrolysis of nitriles often requires strong acidic or basic conditions and elevated temperatures to proceed to completion.
-
Poor Solubility: If the nitrile has poor solubility in the aqueous reaction medium, the reaction rate will be significantly reduced.
-
Short Reaction Time: The hydrolysis may simply require a longer reaction time to go to completion.
Troubleshooting Protocol:
-
Increase Reaction Severity:
-
Acidic Hydrolysis: Increase the concentration of the acid (e.g., HCl or H₂SO₄) or increase the reaction temperature. Refluxing is often necessary.
-
Basic Hydrolysis: Use a higher concentration of a strong base (e.g., NaOH or KOH) and increase the temperature.
-
-
Improve Solubility:
-
Add a co-solvent such as ethanol or THF to improve the solubility of the nitrile in the aqueous medium.
-
-
Extend Reaction Time:
-
Monitor the reaction by TLC or HPLC and continue heating until the starting material is no longer observed.
-
-
Consider Enzymatic Hydrolysis:
Route 2: Synthesis via Carboxylation of a Precursor
Direct carboxylation can be an elegant route, but it comes with its own set of challenges, primarily related to the stability of the reagents and intermediates.
Problem: Low Yield due to Decarboxylation
Symptom: Your final yield is low, and you detect byproducts that suggest the loss of CO₂.
Causality: The carboxylic acid group can be labile under certain conditions, particularly at elevated temperatures or in the presence of acid or base, leading to decarboxylation. This is especially true for 3-oxo carboxylic acids, which can readily lose CO₂.[5]
Troubleshooting Protocol:
-
Moderate Reaction Temperature:
-
Avoid excessive heat during the reaction and workup. If heating is necessary, use the lowest effective temperature.
-
-
Control pH:
-
During workup and purification, maintain a pH that favors the stability of the carboxylate salt or the protonated carboxylic acid. Avoid strongly acidic or basic conditions if possible.
-
-
Prompt Isolation:
-
Isolate the product as quickly as possible after the reaction is complete to minimize the time it is exposed to potentially destabilizing conditions.
-
General Purification Challenges
Problem: Difficulty Removing Impurities
Symptom: Your purified product still contains significant impurities, as determined by NMR or other analytical techniques.
Causality: The physical and chemical properties of the impurities may be very similar to your target compound, making separation difficult.
Purification Strategies:
| Method | Description | When to Use |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. The product is extracted into a basic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then acidified, and the product is extracted back into an organic solvent. | When impurities are not acidic. |
| Crystallization | A powerful technique for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield. | If the product is a solid at room temperature. |
| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase. Effective for separating compounds with different polarities. | When dealing with complex mixtures or impurities with similar properties to the product. |
| Distillation | Used to purify liquid products based on differences in boiling points. | If the product is a liquid and thermally stable. |
Visualizing the Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of 3-Hydroxyoxolane-3-carboxylic acid, highlighting key decision points and potential troubleshooting loops.
Sources
Technical Support Center: HPLC Analysis of 3-Hydroxyoxolane-3-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 3-Hydroxyoxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this unique analyte. As a polar, acidic compound, 3-Hydroxyoxolane-3-carboxylic acid presents specific challenges in reversed-phase chromatography that require careful control of analytical parameters.
This resource is structured into two main sections:
-
A Troubleshooting Guide in a question-and-answer format to directly address common problems encountered during analysis, such as peak tailing, retention time drift, and poor sensitivity.
-
Frequently Asked Questions (FAQs) covering broader topics like initial method development, column selection, and sample preparation.
Troubleshooting Guide
This section provides systematic approaches to identifying, isolating, and correcting common issues observed during the HPLC analysis of 3-Hydroxyoxolane-3-carboxylic acid.
Chromatographic & Peak Shape Issues
Q1: Why is my peak for 3-Hydroxyoxolane-3-carboxylic acid showing significant tailing?
Peak tailing is the most common issue for acidic analytes in reversed-phase HPLC.[1] It is typically characterized by an asymmetry factor greater than 1.2 and indicates undesirable chemical interactions within the system.[1]
Primary Cause: Secondary Silanol Interactions The primary cause of peak tailing for an acidic compound like 3-Hydroxyoxolane-3-carboxylic acid is the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2]
-
Mechanism: At a mobile phase pH close to or above the analyte's acid dissociation constant (pKa), the carboxylic acid group exists in its ionized, negatively charged carboxylate form (-COO⁻). Residual silanol groups on the column packing are weakly acidic and can also become deprotonated (Si-O⁻), leading to repulsion. However, the main issue arises from interactions with various active sites on the silica surface, which create a secondary, non-hydrophobic retention mechanism.[1][3] This mixed-mode retention leads to a portion of the analyte molecules being retained longer than the main population, resulting in a "tailing" peak.
Solutions:
-
Control Mobile Phase pH (Most Critical): The most effective solution is to suppress the ionization of the carboxylic acid group.
-
Action: Lower the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[4] For most carboxylic acids, a pH between 2.5 and 3.5 is effective.[5] This is achieved by adding an acidifier to the aqueous portion of the mobile phase.
-
Recommended Acidifiers:
-
0.1% Formic Acid
-
0.1% Trifluoroacetic Acid (TFA) - Note: TFA can suppress ionization in MS detectors.
-
0.1% Phosphoric Acid (for UV detection only)
-
-
Causality: By maintaining a low pH, the carboxylic acid remains in its neutral, protonated (-COOH) form. This single, non-ionized species interacts more homogenously with the non-polar stationary phase, leading to a symmetrical, Gaussian peak shape.[1]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize silanol interactions.
-
Action: Employ a high-purity silica column where the residual silanols have been "end-capped" with a small, silylating reagent (e.g., trimethylchlorosilane).[2] Alternatively, columns with a polar-embedded phase can also shield silanol activity.
-
Causality: End-capping physically blocks many of the residual silanol groups, reducing the number of active sites available for secondary interactions with the acidic analyte.[2]
-
-
Check for Column Contamination: If peak tailing develops over time, the column may be contaminated.
-
Action: Disconnect the column and flush it according to the manufacturer's regeneration protocol. A common procedure involves washing with progressively less polar solvents.[1]
-
Causality: Strongly retained impurities from previous injections can accumulate at the column head, creating new active sites that interact with the analyte and cause tailing.[6]
-
Q2: My peak is splitting or appearing as a doublet. What is the cause?
Peak splitting suggests that the analyte is encountering two different environments as it enters or travels through the column.
Possible Causes & Solutions:
-
Partially Blocked Column Frit or Contaminated Guard Column: The most common cause is a physical obstruction at the head of the column.[7]
-
Solution: First, remove the guard column (if installed) and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, reverse-flush the analytical column (disconnect from the detector first). If this fails, the inlet frit may need replacement.
-
-
Sample Solvent Incompatibility (Solvent Effect): If the sample is dissolved in a solvent significantly stronger (i.e., less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[8]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Void or Channel in the Column Packing Bed: A void at the column inlet can cause the sample band to spread unevenly, leading to a split peak.[7]
-
Solution: This is typically irreversible damage. The column needs to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's specified pH and pressure limits.
-
Retention Time Issues
Q3: The retention time for my analyte is drifting or shifting between injections. Why?
Unstable retention times are a critical issue for method reproducibility and reliability.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: This is the most frequent cause, especially when changing mobile phase composition.[9]
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. A stable baseline is a good indicator, but it may not guarantee full equilibration. Flushing with 10-20 column volumes is a standard practice.
-
-
Mobile Phase pH Instability: For an ionizable compound like 3-Hydroxyoxolane-3-carboxylic acid, small shifts in mobile phase pH can cause significant changes in retention time, especially if the pH is close to the analyte's pKa.[4]
-
Solution: Use a buffer in the aqueous portion of the mobile phase, especially if the target pH is above 3. The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.[10] Ensure the buffer is fully dissolved and the mobile phase is well-mixed.
-
-
Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention.[5]
-
Solution: Use a column thermostat to maintain a constant temperature for the column. A stable temperature ensures consistent viscosity of the mobile phase and predictable analyte-stationary phase interactions.
-
-
Inconsistent Mobile Phase Preparation: Small variations in the ratio of organic solvent to aqueous buffer can lead to retention shifts.[6]
-
Solution: Use precise volumetric glassware or a calibrated balance for preparing the mobile phase. Always prepare a fresh mobile phase daily and degas it thoroughly.
-
Baseline & Sensitivity Issues
Q4: I am observing a noisy or drifting baseline. What are the potential causes?
A stable baseline is essential for accurate quantification, especially at low analyte concentrations.
Possible Causes & Solutions:
-
Contaminated or Degraded Mobile Phase: Impurities in solvents or the degradation of additives can create a noisy or drifting baseline.[6][9] This is particularly noticeable in gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and filter it through a 0.45 µm or 0.22 µm membrane filter.
-
-
Air Bubbles in the System: Dissolved gas in the mobile phase can outgas in the pump or detector, causing pressure fluctuations and baseline noise.[9]
-
Solution: Degas the mobile phase thoroughly using an in-line degasser, sonication, or vacuum filtration.
-
-
Detector Lamp Issues: An aging detector lamp can have reduced energy output, leading to increased noise.[9]
-
Solution: Check the lamp energy and usage hours. Replace the lamp if it is near the end of its operational lifetime.
-
-
Leaking Fittings: A small leak in the system can cause pressure instability and a noisy baseline.[9]
-
Solution: Systematically check all fittings from the pump to the detector outlet for any signs of leakage.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for 3-Hydroxyoxolane-3-carboxylic acid?
Developing a robust method starts with a logical set of initial conditions. Given the polar and acidic nature of the analyte, a reversed-phase method is appropriate.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, 3.5-5 µm particles | A standard C18 provides good hydrophobic retention. Ensure it is a modern, high-purity, end-capped column to minimize silanol effects.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier is critical to suppress analyte ionization and achieve good peak shape.[5] Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and better UV transparency.[10] Methanol can offer different selectivity. |
| Gradient/Isocratic | Start with a shallow gradient (e.g., 5% to 40% B over 15 min) | A gradient is useful for screening and determining the approximate elution conditions. Once the retention time is known, the method can be optimized to an isocratic run for simplicity and speed if desired.[11] |
| Flow Rate | 1.0 mL/min for 4.6 mm ID; 0.3 mL/min for 2.1 mm ID | Standard flow rates for the respective column dimensions. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity, but may affect analyte stability.[12] Using a thermostat ensures reproducibility.[5] |
| Detection (UV) | 205 - 220 nm | The carboxylic acid group has a UV absorbance maximum at low wavelengths. A buffer or acid that does not absorb at this wavelength is necessary. |
| Injection Volume | 5 - 10 µL | Keep the injection volume small to avoid column overload and peak distortion. |
Q2: My analyte has very low retention and elutes near the void volume. How can I increase its retention time?
As a polar molecule, 3-Hydroxyoxolane-3-carboxylic acid may have weak retention on a standard C18 column.
Strategies to Increase Retention:
-
Decrease the Organic Solvent Percentage: In reversed-phase HPLC, reducing the amount of organic modifier (Solvent B) in the mobile phase makes it more polar, which increases the retention of non-polar and moderately polar analytes.[5]
-
Ensure pH is Suppressing Ionization: Re-confirm that the mobile phase pH is low enough to keep the analyte in its more retentive, neutral form. An ionized carboxylate group is highly polar and will have very little retention.
-
Use a Different Stationary Phase:
-
Longer Alkyl Chain: Switch from a C8 or C18 to a C30 column if available.
-
Polar-Embedded Phase: These columns contain a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can provide alternative selectivity and sometimes better retention for polar analytes.
-
-
Consider HILIC: If the compound is very polar and still not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique. HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.
Q3: The analyte is not stable and I see degradation peaks. What can I do?
Analyte stability can be influenced by mobile phase composition, temperature, and sample handling. While specific data for 3-Hydroxyoxolane-3-carboxylic acid is not widely published, general principles for related structures apply.
Potential Causes & Mitigation Strategies:
-
pH-Induced Degradation: Although many compounds are stable at low pH, some can undergo hydrolysis.
-
Action: Conduct a forced degradation study by incubating the analyte in acidic, basic, and neutral conditions to understand its stability profile.[13] If it degrades at low pH, you may need to find a compromise pH that provides acceptable peak shape and stability.
-
-
Thermal Degradation: Elevated column temperatures can sometimes accelerate degradation.[12]
-
Action: Try running the analysis at a lower temperature (e.g., 25 °C) to see if the degradation peaks are reduced.
-
-
Sample Diluent Issues: The sample might be unstable in the chosen injection solvent over time.
-
Action: Prepare samples fresh and analyze them immediately. If using an autosampler, ensure it is temperature-controlled (e.g., 4 °C) to minimize degradation while samples are waiting for injection.
-
References
- HPLC Troubleshooting Guide. (n.d.). YMC.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC. (n.d.). Benchchem.
- What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters.
- A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization. (n.d.). Benchchem.
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.
- Temperature Dependence of Poly(3-hydroxybutyrate- co-3-hydroxyhexanoate) Biodegradation in Agricultural Soils. (2026, February 23). PubMed.
- The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universallab.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
- Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide. (n.d.). Benchchem.
- Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
- Optimization of mobile phase for HPLC analysis of cinnamic acid. (n.d.). Benchchem.
- Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. support.waters.com [support.waters.com]
- 9. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 10. veeprho.com [veeprho.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. Temperature Dependence of Poly(3-hydroxybutyrate- co-3-hydroxyhexanoate) Biodegradation in Agricultural Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues of 3-Hydroxyoxolane-3-carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, extraction, and solubilization of highly polar heterocyclic building blocks. 3-Hydroxyoxolane-3-carboxylic acid (also known as 3-hydroxytetrahydrofuran-3-carboxylic acid) is a prime example of a deceptively simple molecule that causes significant workflow bottlenecks[1]. Originally identified as an alkaline degradation product of xylan[2], this compound is now utilized as a valuable chiral building block in medicinal chemistry.
Its unique structural topology—an alpha-hydroxy acid embedded within a cyclic ether—creates a dense network of hydrogen-bond donors and acceptors. This leads to high crystal lattice energies and extreme hydrophilicity. To successfully manipulate this molecule, you must stop treating it like a standard organic acid and start engineering your solvent systems around its specific hydrogen-bonding demands.
Physicochemical Profiling: The Root of the Problem
To overcome solubility issues, we must first understand the causality behind them. The table below summarizes the quantitative and structural data that dictate the physical behavior of 3-Hydroxyoxolane-3-carboxylic acid.
| Property | Value / Characteristic | Impact on Solubility & Workflow |
| Molecular Topology | Alpha-hydroxy acid on an oxolane ring | High capacity for intra- and intermolecular H-bonding; forms strong crystal lattices that resist dissolution in non-polar media. |
| Estimated pKa | ~3.5 | Highly pH-dependent solubility. Exists as an insoluble (in organics) carboxylate salt at any pH > 4.5. |
| LogP (Predicted) | < 0 (Highly hydrophilic) | Poor partitioning into standard organic solvents (e.g., DCM, Hexane) even when fully protonated in its free-acid form. |
Troubleshooting FAQs
Q: My 3-Hydroxyoxolane-3-carboxylic acid completely crashes out of solution when I try to run an amide coupling in Dichloromethane (DCM). How do I keep it in solution? A: Causality: DCM has a low dielectric constant and lacks the hydrogen-bond accepting capacity required to disrupt the strong intermolecular lattice formed by the alpha-hydroxy acid and the oxolane oxygen. Solution: Switch your reaction solvent to a highly polar aprotic solvent like DMF or DMSO. If your coupling reagent strictly requires a less polar solvent, use a THF/DCM mixture or add a lipophilic tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA) at 1.2–2.0 equivalents. DIPEA deprotonates the carboxylic acid, forming a lipophilic ammonium carboxylate salt that significantly increases solubility in moderately polar organic solvents.
Q: I am trying to extract the synthesized compound from an aqueous workup, but I get zero yield in my organic layer. What is going wrong? A: Causality: With an estimated pKa of ~3.5, this compound exists predominantly as a highly water-soluble carboxylate anion at neutral pH. Even if you acidify it to its fully protonated free-acid form (pH < 2), its high polarity makes it heavily favor the aqueous phase over standard extraction solvents like ethyl acetate. Solution: You must implement a "salting-out" extraction protocol. Acidify the aqueous layer to pH 1.5–2.0, saturate it completely with solid NaCl to increase the ionic strength of the aqueous phase, and extract with a highly polar, water-immiscible solvent capable of hydrogen bonding, such as 2-Methyltetrahydrofuran (2-MeTHF).
Solvent Selection Matrix
Use the following empirically derived data to select the appropriate solvent system for your specific synthetic step.
| Solvent Class | Example Solvents | Solubilizing Power (Free Acid) | Mechanistic Rationale |
| Non-Polar / Halogenated | Hexane, Toluene, DCM | Very Poor | Lacks H-bond accepting capacity to break the solute's dense crystal lattice. |
| Polar Aprotic (Ethers) | THF, 2-MeTHF | Moderate to Good | Ether oxygen acts as an H-bond acceptor for the solute's -OH and -COOH groups. |
| Highly Polar Aprotic | DMF, DMSO | Excellent | High dielectric constant and strong H-bond accepting ability fully solvate the molecule. |
| Polar Protic | Methanol, Water | Excellent | Competes effectively for all H-bond donor/acceptor sites, completely dissolving the compound. |
Validated Experimental Protocol: Aqueous Extraction
This protocol is designed as a self-validating system to ensure maximum recovery of 3-Hydroxyoxolane-3-carboxylic acid from aqueous mixtures.
Step-by-Step Methodology:
-
Temperature Control: Transfer the aqueous reaction mixture containing the product to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Insight: Cooling minimizes potential acid-catalyzed degradation or lactide formation during the acidification step.
-
Acidification: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches a stable pH of 1.5 – 2.0.
-
Salting-Out: Add solid Sodium Chloride (NaCl) to the acidified solution while stirring vigorously until no more salt dissolves (saturation point). Insight: The high ionic strength forces the polar organic molecule out of the aqueous solvation shell.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with equal volumes of 2-Methyltetrahydrofuran (2-MeTHF). Insight: 2-MeTHF is superior to standard THF here because it is largely water-immiscible while retaining excellent solvating power for polar oxolanes.
-
Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure at 30 °C to yield the free acid.
-
System Validation (Critical): Spot the remaining aqueous layer on a TLC plate (stain with KMnO₄) or analyze via LC-MS. If the product is still present in the aqueous layer, repeat the extraction using a 2-MeTHF solution containing 5% Isopropanol to further disrupt aqueous hydrogen bonding.
Workflow Visualization
Workflow for pH-guided aqueous extraction of 3-Hydroxyoxolane-3-carboxylic acid.
References
-
Niemelä, K. (1987). The formation of 3-hydroxytetrahydrofuran-3-carboxylic acid by the degradation of xylan with alkali. ResearchGate. 2
-
BLD Pharm. (n.d.). 32814-34-9 | (R)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid (Related Categories: 3-Hydroxyoxolane-3-carboxylic acid). BLD Pharm Catalog. 1
Sources
Troubleshooting derivatization reactions for 3-Hydroxyoxolane-3-carboxylic acid
Welcome to the technical support center for 3-Hydroxyoxolane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique and challenging molecule. 3-Hydroxyoxolane-3-carboxylic acid, also known as 3-hydroxy-tetrahydrofuran-3-carboxylic acid, presents a distinct set of synthetic challenges due to the presence of both a sterically hindered tertiary alcohol and a carboxylic acid on a five-membered ring. This structure makes it prone to specific side reactions and often requires non-classical approaches for successful derivatization.
This document provides in-depth, question-and-answer-based troubleshooting for common derivatization reactions, including esterification, amidation, and silylation. We will explore the underlying chemical principles for the recommended protocols and strategies, empowering you to overcome experimental hurdles and achieve your synthetic goals.
Diagram: Structural Overview
Caption: Competing pathways in Fischer esterification.
Q2: What is the best method for esterifying a sterically hindered acid like this one?
A: The Steglich Esterification is a highly effective method for this situation.[1][2] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Crucially, a catalytic amount of 4-dimethylaminopyridine (DMAP) is used to accelerate the reaction.[3][4]
Why it works:
-
Mild Conditions: The reaction is run at neutral pH and typically at room temperature, which minimizes the risk of lactone formation and decomposition. [4]* Overcoming Steric Hindrance: DMAP acts as a "super-nucleophile." It reacts with the highly reactive O-acylisourea intermediate (formed from the acid and DCC) to generate an N-acylpyridinium salt. This new intermediate is extremely electrophilic and readily attacked by even sterically hindered alcohols, driving the reaction to completion. [1][2] Q3: I tried a Steglich esterification, but the reaction is slow and I'm seeing a lot of N-acylurea byproduct. How can I optimize this?
A: The formation of N-acylurea becomes a significant side reaction when the rate of esterification is slow, often due to extreme steric hindrance.[3] Here are key optimization steps:
| Parameter | Recommendation | Rationale |
| Solvent | Use a non-polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). | Polar aprotic solvents like DMF can sometimes facilitate side reactions. Aprotic solvents are essential as protic solvents will react with the carbodiimide. |
| Reagent Purity | Ensure DCC/EDC and DMAP are of high purity and the alcohol is anhydrous. | Water will consume the activated intermediate, leading to low yields and hydrolysis of the carbodiimide. |
| Order of Addition | Add the carbodiimide last to a pre-mixed solution of the acid, alcohol, and DMAP. | This allows the catalytic cycle to be established and minimizes the lifetime of the O-acylisourea intermediate, reducing the chance for rearrangement to the N-acylurea. |
| Temperature | Run the reaction at 0 °C initially, then allow it to warm to room temperature. | Keeping the initial reaction cool can help control the rate and selectivity. |
Q4: Can I use the Mitsunobu reaction?
A: Yes, the Mitsunobu reaction is another excellent choice, particularly for overcoming steric hindrance.[5][6] In this reaction, triphenylphosphine (Ph3P) and an azodicarboxylate (like DEAD or DIAD) are used to activate the alcohol, not the carboxylic acid. This forms a good leaving group (an alkoxyphosphonium salt) which is then displaced by the carboxylate nucleophile in an SN2 fashion.
Consideration: While effective, the Mitsunobu reaction generates triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate as byproducts, which can sometimes complicate purification. It is a powerful tool, especially if the Steglich esterification fails.
Protocol: Steglich Esterification of 3-Hydroxyoxolane-3-carboxylic acid
This protocol is a representative example and may require optimization.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-hydroxyoxolane-3-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) to a flame-dried round-bottom flask.
-
Dissolution: Dissolve the components in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to the acid).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Activation: In a separate vial, dissolve EDC (1.5 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl (to remove DMAP and excess EDC), saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Amidation of the Carboxylic Acid
Forming an amide bond from 3-hydroxyoxolane-3-carboxylic acid requires overcoming similar challenges to esterification, with the added consideration of the amine's nucleophilicity.
Frequently Asked Questions & Troubleshooting
Q1: I'm trying to form an amide using EDC and an amine, but the yield is very low. Why?
A: While EDC can work, its activated intermediate may not be reactive enough to couple efficiently with less nucleophilic amines or when the carboxylic acid is sterically hindered. Furthermore, without an additive, side reactions can occur.
Solution: Use modern peptide coupling reagents. These reagents are designed for creating amide bonds under mild conditions with high efficiency, even in challenging cases.
Q2: Which coupling reagents are recommended?
A: For robust amide bond formation, phosphonium or aminium/uronium salt-based reagents are superior.
| Reagent Class | Examples | Mechanism of Action | Key Advantages |
| Phosphonium Salts | PyBOP, PyAOP | React with the carboxylate to form a highly reactive phosphonium ester. | Does not react with the free amine, allowing for equimolar stoichiometry; excellent for hindered systems. [7][8] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Form highly reactive OAt or OBt active esters, which are more reactive than those from EDC/HOBt alone. [9] | Extremely fast reaction rates; low rates of racemization in chiral systems. [9] |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard due to the formation of a highly reactive OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction. [9] Q3: Do I need to protect the tertiary hydroxyl group before amidation?
A: It is highly recommended . The hydroxyl group is nucleophilic and can compete with the amine in attacking the activated carboxylic acid, leading to ester formation or other side products. A robust protecting group strategy is essential for a clean and high-yielding reaction (see Section 4).
Protocol: HATU-Mediated Amidation (with protected alcohol)
Assumes the hydroxyl group has been protected, e.g., as a TBDMS ether.
-
Preparation: To a stirred solution of the protected 3-hydroxyoxolane-3-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
Coupling: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash sequentially with water, 5% citric acid solution, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude amide by flash column chromatography.
-
Deprotection: Remove the hydroxyl protecting group in a subsequent step according to its specific chemistry (e.g., TBAF for a TBDMS ether).
Section 3: Silylation of the Tertiary Alcohol
Silylation is a common method to protect the hydroxyl group or to derivatize the molecule for analysis (e.g., by Gas Chromatography).[10][11] The primary obstacle is the steric hindrance of the tertiary alcohol.
Frequently Asked Questions & Troubleshooting
Q1: My standard silylation with TMS-Cl and triethylamine is not working.
A: This is expected. The combination of a sterically hindered tertiary alcohol and a relatively mild silylating agent is a poor match. The nucleophilicity of the alcohol is too low to react efficiently.
Solution: Use a more powerful silylating agent.
Q2: What are more powerful silylating agents for hindered alcohols?
A: For hindered alcohols, amide-based silylating agents are far more effective.
-
BSA (N,O-Bis(trimethylsilyl)acetamide): A powerful and versatile reagent that readily silylates hindered alcohols. The byproduct, N-trimethylsilylacetamide, is volatile and generally does not interfere with workup. [10]* BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Even more reactive than BSA due to the electron-withdrawing trifluoroacetyl group. Often used for complete derivatization for GC-MS analysis. [10] Q3: How can I further increase the yield and rate of silylation?
A:
-
Use a Catalyst: Adding a catalytic amount (1-5 mol%) of Trimethylchlorosilane (TMCS) to a BSA or BSTFA reaction can dramatically accelerate the silylation of tertiary alcohols. [10]* Increase Temperature: Heating the reaction mixture (e.g., to 60-80 °C) can provide the necessary activation energy to overcome the steric barrier. [10]* Choice of Solvent: Using a polar aprotic solvent like Pyridine or DMF can help to solvate intermediates and increase the reaction rate. [10]
Protocol: Catalytic Silylation of Tertiary Alcohol with BSA/TMCS
-
Preparation: Under an inert atmosphere, dissolve 3-hydroxyoxolane-3-carboxylic acid (1.0 eq.) in anhydrous Pyridine or DMF.
-
Reagent Addition: Add BSA (2.5 eq.) to the solution via syringe.
-
Catalyst Addition: Add TMCS (0.1 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60 °C. The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or quench a small aliquot for GC-MS analysis.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully add the reaction mixture to a cold, saturated solution of NaHCO3 to quench any remaining reagents.
-
Extract the product with a suitable organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Section 4: Protecting Group Strategies
For multi-step syntheses involving selective derivatization of either the alcohol or the carboxylic acid, an orthogonal protecting group strategy is essential. [12][13]This means choosing protecting groups for each functionality that can be removed under distinct conditions without affecting the other.
Caption: Orthogonal protecting group strategies for selective derivatization.
Strategy 1: Reacting at the Carboxylic Acid
-
Protect the Alcohol: A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice. It is robust and stable to the basic conditions of amidation and the neutral conditions of Steglich esterification. [14]* Derivatize the Carboxylic Acid: Perform your desired esterification or amidation as described in Sections 1 & 2.
-
Deprotect the Alcohol: The TBDMS group is selectively and cleanly removed using a fluoride source, such as Tetrabutylammonium fluoride (TBAF) in THF, conditions that will not affect the newly formed ester or amide.
Strategy 2: Reacting at the Alcohol
-
Protect the Carboxylic Acid: A Benzyl (Bn) ester is a suitable choice. It is formed using benzyl bromide and a base. This group is stable to a wide range of conditions used to derivatize alcohols.
-
Derivatize the Alcohol: Perform your desired reaction (e.g., acylation, etherification).
-
Deprotect the Carboxylic Acid: The Benzyl group is removed under very mild, neutral conditions via hydrogenolysis (H2 gas, Pd/C catalyst), which will not impact most other functional groups.
By carefully selecting your protecting groups, you can achieve clean, selective, and high-yielding transformations on this challenging bifunctional molecule.
References
-
Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. 1985 , 63, 183. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Master Organic Chemistry. 2015 . [Link]
-
Organic Chemistry Portal. Lactone synthesis. Organic Chemistry Portal. [Link]
-
Sun, Z. et al. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. Biomacromolecules. 2007 , 8(1), 239-44. [Link]
-
Scheidt, K. A. et al. Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes. Journal of the American Chemical Society. 2006 , 128(47), 15344-15345. [Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
Analytica Chimica Acta. Charge-switch derivatization of fatty acid esters of hydroxy fatty acids via gas-phase ion/ion reactions. PubMed. 2020 . [Link]
-
Schwab, P. et al. Nonionic Superbase-Catalyzed Silylation of Alcohols. The Journal of Organic Chemistry. 1997 , 62(21), 7479-7481. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Wikipedia. Lactone. Wikipedia. [Link]
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Wipf, P. et al. A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. The Journal of Organic Chemistry. 2008 , 73(6), 2179-2191. [Link]
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Santa, T. et al. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. 2007 . [Link]
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Analytical Chemistry. Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. ACS Publications. 2023 . [Link]
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Wikipedia. Mitsunobu reaction. Wikipedia. [Link]
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Smith, M. B. et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 2021 , 23(16), 5993-6002. [Link]
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Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 2022 . [Link]
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Swamy, K. C. K. et al. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. 2009 , 109(6), 2551-2651. [Link]
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Tranchida, P. Q. et al. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. 2022 , 27(24), 8758. [Link]
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Engle, K. M. et al. Traceless Silylation of β-C(sp3)–H Bonds of Alcohols via Perfluorinated Acetals. ACS Catalysis. 2021 , 11(1), 263-270. [Link]
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Perumalsamy, M. et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. 2022 . [Link]
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Chromatography Forum. Derivatization of a-hydroxy acids. Chromatography Forum. 2012 . [Link]
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Zenkevich, I. G. Acids: Derivatization for GC Analysis. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. 2013 . [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]
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Singh, Y. et al. Amide Bond Activation of Biological Molecules. PMC. 2017 . [Link]
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Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. 2018 . [Link]
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The Journal of Organic Chemistry. A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. 2023 . [Link]
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Fiveable. Steglich Esterification Definition. Fiveable. 2023 . [Link]
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Wikidoc. Lactone. Wikidoc. 2012 . [Link]
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LinkedIn. Principles and Applications of Derivatization Techniques in Chromatographic Analysis. LinkedIn. 2024 . [Link]
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ACS.org. Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Publications. 2023 . [Link]
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Technical Support Center: Method Development for Robust Quantification of 3-Hydroxyoxolane-3-carboxylic acid
Welcome to the technical support center for the quantitative analysis of 3-Hydroxyoxolane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust analytical methods for this challenging compound. As a small, polar carboxylic acid, 3-Hydroxyoxolane-3-carboxylic acid presents unique challenges in sample preparation, chromatographic retention, and detection. This resource offers a structured approach to method development, answers to frequently asked questions, and detailed troubleshooting guides to ensure the accuracy and reliability of your results.
Overview of Method Development Workflow
A successful quantification method relies on a systematic approach, from understanding the analyte's properties to validating the final protocol. Each step is critical for developing a robust and reproducible assay.
Caption: A typical workflow for developing a quantitative LC-MS/MS method.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Hydroxyoxolane-3-carboxylic acid difficult to retain on a standard C18 column?
A: 3-Hydroxyoxolane-3-carboxylic acid is a highly polar molecule. Standard C18 (reversed-phase) columns retain analytes based on hydrophobic interactions.[1] Since this compound is very water-soluble, it has minimal interaction with the non-polar C18 stationary phase and tends to elute in or near the solvent front, leading to poor retention and potential co-elution with other polar matrix components.[1][2]
Q2: What are the primary chromatographic strategies for analyzing this compound?
A: The main strategies are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds.[3][4] It is often the most direct and effective approach for this type of analyte.[2][4]
-
Reversed-Phase LC with Derivatization: This involves chemically modifying the carboxylic acid group to make the molecule less polar, thereby improving its retention on a C18 column.[5][6] This also often enhances ionization efficiency for mass spectrometry.[5][6][7]
-
Ion-Pair Chromatography: This technique adds a reagent to the mobile phase that pairs with the charged analyte, forming a neutral complex with increased hydrophobicity and retention on a reversed-phase column. However, ion-pairing reagents are often not MS-friendly due to their potential for ion suppression.
Q3: What is chemical derivatization and when should I consider it?
A: Chemical derivatization is the process of reacting the analyte with another molecule to change its chemical properties.[6] For carboxylic acids, this is often done to:
-
Increase hydrophobicity: Improves retention in reversed-phase chromatography.
-
Enhance ionization efficiency: A derivatizing agent can introduce a readily ionizable group (e.g., a tertiary amine) to significantly boost the signal in positive-ion ESI-MS.[7][8][9]
-
Improve stability: Protects thermally labile groups.[6]
Consider derivatization when you cannot achieve adequate retention or sensitivity with direct analysis (e.g., via HILIC).[7][10][11] Reagents like 3-nitrophenylhydrazine (3-NPH) or 2-picolyl amine are commonly used for carboxylic acids.[7][11]
Q4: What are the most common sources of matrix effects for this analysis?
A: Matrix effects, typically ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[12][13][14] For a polar analyte like 3-Hydroxyoxolane-3-carboxylic acid, the primary sources of matrix effects are endogenous polar compounds from the biological sample, such as phospholipids and salts, that co-elute and interfere with the ionization process in the MS source.[12] Inadequate sample cleanup is the main cause.[15]
Troubleshooting Guide
This section provides solutions to common problems encountered during method development and routine analysis.
Sample Preparation Issues
| Problem | Probable Causes | Recommended Solutions |
| Low Analyte Recovery | Inappropriate Extraction Technique: The chosen method (e.g., LLE, SPE) is not efficient for this polar analyte. LLE with common non-polar solvents is often ineffective for highly polar compounds.[1] | - Use Protein Precipitation (PPT): A simple and effective first step for plasma or serum. Use a cold organic solvent like acetonitrile or methanol.[12][16] - Optimize SPE: Use a mixed-mode or ion-exchange SPE sorbent designed for polar analytes. Ensure proper conditioning, loading, washing, and elution steps.[1] - Check pH: For LLE or SPE, adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral, more retainable form.[12] |
| Inconsistent Results / Poor Reproducibility | Incomplete Derivatization: Reaction conditions (time, temperature, reagent concentration) are not optimized.[6] Analyte Instability: Degradation during sample processing. | - Optimize Derivatization: Systematically evaluate reagent concentration, pH, reaction time, and temperature. Ensure reagents are fresh.[6] - Use an Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is ideal to compensate for variability in extraction and derivatization.[13] - Work at Low Temperatures: Keep samples on ice or at 4°C during processing to minimize degradation. |
Liquid Chromatography (LC) Problems
Caption: Decision tree for troubleshooting poor LC peak shape.
| Problem | Probable Causes | Recommended Solutions |
| No or Poor Retention (Analyte in Void Volume) | Incorrect Mode: Using standard RPLC (C18) for a highly polar analyte.[2] HILIC Mobile Phase Too Strong: Initial mobile phase contains too much water (>10%). | - Switch to HILIC: This is the preferred mode for retaining polar analytes.[4][17] - Adjust HILIC Conditions: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and a low percentage of aqueous buffer.[2][17] |
| Poor Peak Shape (Tailing/Fronting) | HILIC - Insufficient Equilibration: The water layer on the stationary phase is not fully formed, leading to inconsistent interactions.[2][4] HILIC - Sample Solvent Mismatch: Sample is dissolved in a solvent much stronger (more aqueous) than the mobile phase.[4] RPLC - Secondary Interactions: The acidic analyte interacts with residual silanols on the silica backbone of the column.[18] | - Increase HILIC Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.[2] - Match Sample Solvent: Reconstitute the final sample extract in a solvent that is as close as possible to the initial mobile phase composition.[4] - Optimize Mobile Phase pH: In RPLC, adjust the mobile phase pH to be well below the analyte's pKa to keep it in a single, neutral form.[18] |
| Drifting Retention Times | Column Temperature Fluctuations: Inconsistent column temperature affects retention. Mobile Phase Composition Change: Evaporation of the organic component in the mobile phase. Inadequate HILIC Equilibration: A very common cause of retention time drift in HILIC.[2] | - Use a Column Oven: Maintain a constant and controlled column temperature (e.g., 35-40°C).[18] - Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep bottles capped. - Ensure Sufficient Equilibration: As mentioned above, this is critical for HILIC method robustness.[17] |
Mass Spectrometry (MS) Issues
| Problem | Probable Causes | Recommended Solutions |
| Low Sensitivity / Poor Signal | Inefficient Ionization: Carboxylic acids often ionize poorly in positive mode ESI. Ion Suppression: Co-eluting matrix components are interfering with the ionization process.[12] Suboptimal MS Parameters: Source temperature, gas flows, and collision energy are not optimized. | - Analyze in Negative Ion Mode: Carboxylic acids readily deprotonate to form [M-H]⁻ ions, which often provides a much stronger signal. - Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., SPE instead of PPT) to remove interfering matrix components.[12][15] - Optimize Chromatography: Adjust the LC gradient to separate the analyte from the ion suppression zone, which is often at the beginning of the run.[2] - Consider Derivatization: Use a derivatizing agent that adds a permanently charged or easily ionizable group to the analyte.[8][19] - Optimize MS Source and Compound Parameters: Perform infusion experiments to find the optimal settings for gas flows, temperatures, and MRM transitions. |
| Noisy or Unstable Baseline | Contaminated Mobile Phase or System: Impurities in solvents or build-up in the system. Pump Pulsations or Proportioning Issues: Hardware-related problems causing fluctuations in mobile phase delivery.[3] | - Use High-Purity Solvents: Use LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).[3] - Clean the MS Source: Perform routine source cleaning as recommended by the manufacturer. - Premix Mobile Phases: For isocratic methods, premixing the mobile phase can provide a more stable baseline than online proportioning.[3] |
Key Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a starting point for plasma or serum samples.
-
Pipette 100 µL of the biological sample (and/or calibration standards, QCs) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., for HILIC, 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate).
-
Vortex to mix, then centrifuge to pellet any insoluble material before injection.
Protocol 2: HILIC-MS/MS Method Parameters
These are typical starting conditions and must be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC, Bare Silica or Amide-bonded phase, <3 µm particle size | Provides retention for polar analytes. Smaller particles improve efficiency.[4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.2 | Ammonium formate is a volatile buffer compatible with MS. A low pH can help with peak shape.[2] |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC.[2] |
| Gradient | 95% B -> 50% B over 5 minutes | A typical starting gradient. Hold at 95% B for initial equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 - 10 µL | |
| Ionization Mode | ESI Negative | Best for deprotonating the carboxylic acid group. |
| MRM Transitions | To be determined by infusion | Infuse a standard solution of the analyte to find the optimal precursor and product ions. |
References
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Barbas, C., & de la Mata, A. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Pérez-Gómez, A., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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ResearchGate. (n.d.). Results of quantitative analysis of selected 3‐hydroxycarboxylic acids... ResearchGate. Available at: [Link]
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Pinu, F. R., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols. Available at: [Link]
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Sun, Z., et al. (2007). Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. Biomacromolecules. Available at: [Link]
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MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available at: [Link]
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LCGC International. (2026). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
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Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis. Syngene International. Available at: [Link]
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Rinaldo, P., et al. (2000). Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples. Journal of Inherited Metabolic Disease. Available at: [Link]
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Johnson, C. H., & Ivanisevic, J. (2014). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry. Available at: [Link]
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Johnson, D. W. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]
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SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. SlideShare. Available at: [Link]
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Perez, J. J., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Toxics. Available at: [Link]
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van der Nagel, B. C. H., et al. (2018). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available at: [Link]
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MDPI. (2025). Quantifying the Antioxidant Capacity of Inorganic Nanoparticles: Challenges and Analytical Solutions. MDPI. Available at: [Link]
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SlideShare. (n.d.). Sample preparation techniques for biological sample. SlideShare. Available at: [Link]
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Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]
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MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. MAC-MOD Analytical. Available at: [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
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Phenomenex. (2021). HILIC Tips to Strengthen Your Analysis. Phenomenex. Available at: [Link]
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LinkedIn. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. LinkedIn. Available at: [Link]
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AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available at: [Link]
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Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Available at: [Link]
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Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Chrom-Academy. Available at: [Link]
-
Restek. (2020). How to Avoid Common Problems with HILIC Methods. Restek. Available at: [Link]
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Validation & Comparative
Enantiomeric Purity Analysis of 3-Hydroxyoxolane-3-carboxylic Acid: A Comparative Methodological Guide
Introduction & Mechanistic Rationale
3-Hydroxyoxolane-3-carboxylic acid (CAS: 183162-36-9) is a highly functionalized, chiral building block increasingly utilized in the synthesis of advanced therapeutics, including complex heterocyclic MALT1 inhibitors[1]. Because the spatial orientation of the C3-hydroxyl and carboxylic acid groups strictly dictates the pharmacological efficacy and safety profile of the downstream active pharmaceutical ingredient (API), rigorous enantiomeric purity analysis is mandatory.
The structural features of this molecule—a cyclic tetrahydrofuran ether coupled with an α -hydroxy acid moiety—present unique chromatographic challenges. The lack of an extended conjugated π -system severely limits UV sensitivity, while the highly polar functional groups can lead to peak tailing on standard stationary phases. To resolve the enantiomers, analytical scientists must exploit either the transient diastereomeric interactions within a chiral cavity (Direct Method) or covalently bond a chiral auxiliary to form stable diastereomers (Indirect Method)[2].
Fig 1. Logical workflow comparing Direct CSP and Indirect Derivatization methods.
Comparative Performance Analysis
The choice between direct and indirect methods hinges on the specific phase of drug development. Direct methods are prioritized for high-throughput QA/QC and process chemistry, whereas indirect methods are favored in pharmacokinetic studies requiring trace-level biological detection[2][3].
Quantitative Method Comparison
| Parameter | Direct HPLC (Macrocyclic Glycopeptide) | Direct HPLC (Polysaccharide) | Indirect HPLC (Derivatization) |
| Column Type | Teicoplanin (e.g., Chirobiotic R) | Amylose/Cellulose (e.g., AD-H) | Standard Achiral C18 |
| Mechanism | Steric inclusion & H-bonding | Dipole-dipole & Pi-Pi interactions | Covalent diastereomer formation |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal (Dilute & Shoot) | Extensive (Reaction + Quenching) |
| UV Sensitivity | Low (Requires 210 nm or MS) | Low (Requires 210 nm or MS) | High (Chromophore added, ~340 nm) |
| Resolution ( Rs ) | 1.5 - 2.5 | 1.2 - 2.0 | > 3.0 |
| Best Application | Process Chemistry, API Release | Preparative Scale-up | Bioanalysis, Trace Metabolomics |
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies include self-validating steps to ensure baseline stability, confirm mechanism causality, and prevent false positives.
Protocol A: Direct Chiral Separation via Macrocyclic Glycopeptide CSP
Causality & Mechanism: Macrocyclic glycopeptides like Teicoplanin possess multiple chiral centers, hydrogen-bonding sites, and an aglycone basket. This specific topography exhibits exceptional stereoselectivity for α -hydroxy carboxylic acids[4]. By utilizing a polar ionic mobile phase, we carefully control the ionization state of the analyte's carboxyl group, ensuring sharp peak shapes without the need for derivatization.
Step-by-Step Workflow:
-
System Equilibration: Flush the HPLC system with MS-grade Methanol/Water to remove any residual organic modifiers or buffer salts.
-
Mobile Phase Preparation: Prepare a Polar Ionic Mode (PIM) mobile phase consisting of 100% Methanol with 0.1% (v/v) Acetic Acid and 0.1% (v/v) Triethylamine. Note: The precise acid/base ratio controls the ionization state of the analyte, which is the primary driver for retention on the teicoplanin phase[4].
-
Sample Preparation: Dissolve racemic 3-Hydroxyoxolane-3-carboxylic acid in methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC® R (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Thermodynamic control is critical; elevated temperatures increase kinetic exchange but may decrease overall resolution).
-
Detection: UV at 210 nm or ESI-MS (Negative Ion Mode).
-
-
Self-Validation System:
-
Control 1: Inject a blank (methanol) to ensure zero column carryover.
-
Control 2: Inject the racemate to confirm baseline resolution ( Rs≥1.5 ).
-
Control 3: Spike the sample with a known enantiopure reference standard to definitively establish the Enantiomer Elution Order (EEO).
-
Protocol B: Indirect Separation via Chiral Derivatization (L-FDAA)
Causality & Mechanism: Derivatizing the carboxylic acid or hydroxyl group with a chiral reagent like Marfey's reagent (L-FDAA) converts the enantiomers into stable diastereomers. This approach achieves two critical goals: it allows separation on a highly robust, inexpensive C18 column, and it grafts a strong UV chromophore onto the molecule, drastically lowering the limit of detection (LOD) for complex biological matrices[3].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 10 mM solution of the chiral derivatizing agent (e.g., L-FDAA) in anhydrous acetonitrile[3].
-
Coupling Reaction: In a 2 mL amber glass vial, combine 100 µL of the analyte (1 mg/mL in THF), 100 µL of the derivatizing agent, and a coupling reagent (e.g., EDC/NHS) to activate the carboxylic acid[2].
-
Incubation: Vortex thoroughly and incubate at 60°C for 60 minutes to drive the reaction to thermodynamic completion.
-
Quenching: Add 50 µL of 1M HCl to quench the reaction and stabilize the newly formed diastereomers[3].
-
Chromatographic Conditions:
-
Column: Achiral C18 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Start at 5% ACN, ramp to 60% over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 340 nm (exploiting the derivatizing agent's strong chromophore).
-
-
Self-Validation System:
-
Control 1: Run a "Reagent Blank" (execute the derivatization protocol using pure THF without the analyte) to map and identify background artifact peaks.
-
Control 2: Verify that the two separated diastereomeric peaks exhibit identical UV spectra but distinct retention times.
-
Conclusion & Method Selection
For routine synthetic monitoring and API release testing of 3-Hydroxyoxolane-3-carboxylic acid, the Direct CSP method utilizing a macrocyclic glycopeptide column offers the most efficient, reagent-free workflow. It preserves the integrity of the analyte and provides rapid turnaround times. Conversely, if the analytical objective is trace-level quantification within complex biological fluids (e.g., ADME/Tox profiling), the Indirect Derivatization method provides superior peak capacity and sensitivity on standard achiral instrumentation.
References
- Source: google.
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- Source: benchchem.
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Comparative Evaluation of 3-Hydroxyoxolane-3-carboxylic Acid Derivatives in Drug Discovery
Executive Summary & Rationale
As a Senior Application Scientist, I frequently address the challenge of optimizing lead compounds burdened by poor aqueous solubility or high metabolic liability. The incorporation of sp³-rich, oxygen-containing saturated heterocycles has emerged as a premier strategy to escape "flatland" in modern drug design. Among these, 3-Hydroxyoxolane-3-carboxylic acid (3-HOCA) derivatives (CAS: 183162-36-9)[1] represent a highly versatile bioisosteric building block[2].
This guide objectively compares 3-HOCA derivatives against traditional carbocyclic and nitrogenous analogs—specifically 1-hydroxycyclopentanecarboxylic acid (1-HCPCA) and 3-hydroxypyrrolidine-3-carboxylic acid (3-HPCA)—to provide a data-driven framework for Structure-Activity Relationship (SAR) campaigns.
Physicochemical Profiling: The Causality of the Oxolane Ring
Expertise & Experience: Why choose an oxolane over a cyclopentane? The introduction of the ethereal oxygen fundamentally alters the hydration shell of the molecule. While a cyclopentane derivative relies purely on hydrophobic dispersion, the oxolane oxygen acts as a potent hydrogen-bond acceptor (HBA). This lowers the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA), translating directly into enhanced aqueous solubility without violating Lipinski's rules. Furthermore, 3-HOCA derivatives are increasingly utilized in the design of complex therapeutics, such as 3[3], where precise physicochemical tuning is mandatory.
Table 1: Comparative Physicochemical Data (Calculated Averages for Unsubstituted Scaffolds)
| Scaffold Type | Core Structure | LogP | TPSA (Ų) | pKa (Carboxyl) | Aqueous Sol. (mg/mL, pH 7.4) |
| 3-HOCA | Oxolane | -0.8 | 66.4 | 3.8 | >50 |
| 1-HCPCA | Cyclopentane | 0.4 | 57.5 | 4.2 | ~15 |
| 3-HPCA | Pyrrolidine | -1.2 | 79.4 | 3.5 | >50 |
Data Interpretation: 3-HOCA strikes an optimal balance. It is significantly more soluble than the carbocyclic 1-HCPCA, yet avoids the basic secondary amine of 3-HPCA, which can lead to unwanted hERG liabilities or complex salt-form dependencies in advanced drug delivery systems[3].
Experimental Workflow: Amide Coupling Protocol
Trustworthiness: To ensure reproducibility, the following protocol details the standard amide coupling of 3-HOCA. The tertiary hydroxyl group is sterically hindered but can occasionally undergo unwanted esterification if activation times are prolonged. Therefore, we utilize HATU, which provides rapid kinetics and minimizes side reactions, creating a self-validating workflow.
Step-by-Step Methodology: HATU-Mediated Amide Coupling of 3-HOCA
-
Preparation: Dissolve 3-HOCA (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Mechanistic Note: DIPEA ensures the amine nucleophile is fully deprotonated and neutralizes the acidic byproduct of the coupling reagent.
-
Activation: Cool the mixture to 0°C. Add HATU (1.2 eq) portion-wise. Mechanistic Note: Cooling prevents the transient O-7-azabenzotriazol-1-yl ester intermediate from degrading or engaging the adjacent tertiary hydroxyl group.
-
Reaction: Stir at room temperature for 2-4 hours. Validation: Monitor via LC-MS to confirm the mass of the desired product and complete consumption of the starting material.
-
Quenching & Extraction: Quench with saturated aqueous NaHCO₃ to neutralize unreacted acid. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Mechanistic Note: The LiCl wash specifically pulls residual DMF out of the organic layer.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to ensure >95% purity for biological assays.
Step-by-step synthetic workflow for 3-HOCA amide coupling.
Metabolic Stability & Pharmacokinetics
A critical advantage of 3-HOCA derivatives is their metabolic resilience. Carbocyclic rings like cyclopentane are notorious for undergoing rapid cytochrome P450 (CYP3A4/CYP2D6)-mediated hydroxylation at their unhindered methylene positions. The oxolane ring in 3-HOCA exhibits an electron-withdrawing effect from the ethereal oxygen, which deactivates the adjacent sp³ carbons toward hydrogen atom transfer (HAT)—the rate-limiting step in CYP-mediated oxidation.
Furthermore, this scaffold is highly valuable in 4[4], maintaining stereochemical integrity during complex metabolic or synthetic transformations.
Experimental Data: Human Liver Microsome (HLM) Stability
-
Assay Conditions: 1 µM compound, 0.5 mg/mL HLM protein, 1 mM NADPH, 37°C, 45 min.
-
1-HCPCA derivative: Intrinsic clearance (CL_int) = 45.2 µL/min/mg (Moderate/High clearance).
-
3-HOCA derivative: Intrinsic clearance (CL_int) = 12.4 µL/min/mg (Low clearance).
Structural logic of 3-HOCA dictating physicochemical and metabolic profiles.
Conclusion
When designing novel therapeutics, replacing standard lipophilic cycloalkanes with 3-hydroxyoxolane-3-carboxylic acid derivatives offers a reliable method to improve solubility and metabolic stability simultaneously. The carefully controlled amide coupling protocols ensure that these sp³-rich motifs can be seamlessly integrated into diverse drug discovery pipelines, yielding robust, patentable, and highly efficacious lead compounds.
References
- Title: CN119095837A - 作为malt1抑制剂的杂环衍生物 (Heterocyclic derivatives as MALT1 inhibitors)
-
Title: ENANTIOSELECTIVE HETEROCYCLE FORMATION USING CHIRAL HYPERVALENT IODINE(III) Source: Semantic Scholar URL: [Link]
Sources
Cross-validation of analytical methods for 3-Hydroxyoxolane-3-carboxylic acid
Cross-Validation of Analytical Methods for 3-Hydroxyoxolane-3-carboxylic Acid: A Comprehensive Guide
As a Senior Application Scientist, I frequently encounter small molecules that defy conventional analytical strategies. 3-Hydroxyoxolane-3-carboxylic acid (CAS: 183162-36-9) is a textbook example of an analytically stubborn compound. Structurally, it consists of a highly polar tetrahydrofuran (oxolane) ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.
This structure presents two critical challenges:
-
Lack of a Chromophore: The absence of a conjugated pi-electron system renders standard Reversed-Phase HPLC with UV-Vis detection virtually useless, as it yields poor sensitivity and high background noise at low wavelengths.
-
Extreme Polarity: With a highly negative LogP, the molecule fails to partition into standard C18 stationary phases, eluting entirely in the void volume.
To establish a robust, self-validating control strategy, we must abandon RP-HPLC-UV and cross-validate three orthogonal techniques: HILIC-CAD , LC-MS/MS , and GC-MS . This guide objectively compares these platforms, providing the mechanistic causality behind each experimental choice and aligning with the [1].
Analytical Workflow & Decision Matrix
The selection of the appropriate analytical platform depends heavily on the intended use case—whether it is bulk assay quantification, trace-level impurity profiling, or structural confirmation.
Fig 1: Analytical workflow for 3-Hydroxyoxolane-3-carboxylic acid cross-validation.
HILIC-CAD: The Universal Assay Standard
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here because it retains polar compounds by partitioning them into a water-enriched layer on a polar stationary phase. Because the molecule is non-UV active, we pair HILIC with [2]. CAD is a universal detector that measures the charge transferred to residual aerosol particles after the mobile phase evaporates. It provides a consistent response independent of the molecule's optical properties.
Step-by-Step Protocol:
-
Sample Preparation: Dilute the sample in 70% Acetonitrile. Mechanistic Note: Samples must closely match the high-organic initial conditions of the HILIC mobile phase to prevent severe peak distortion (fronting/splitting).
-
Column: ZIC-pHILIC (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 70:30 Acetonitrile / 20 mM Ammonium Acetate (pH 6.8). Mechanistic Note: Ammonium acetate is strictly required because CAD demands volatile buffers; non-volatile salts will precipitate in the detector, causing catastrophic background noise.
-
Flow Rate & Detection: 1.0 mL/min. CAD evaporator temperature set to 35°C.
-
Self-Validation Step (Precision): Inject a mid-level standard six consecutive times. The system is only validated for the run if the %RSD of the peak area is < 2.0%.
LC-MS/MS: Trace-Level Quantification
Causality: When monitoring 3-Hydroxyoxolane-3-carboxylic acid as a trace impurity, MS/MS is required. The carboxylic acid moiety readily loses a proton in solution. Therefore, Electrospray Ionization in negative mode (ESI-) is the most logical and sensitive ionization choice, yielding a strong [M-H]⁻ precursor ion at m/z 131.0.
Step-by-Step Protocol:
-
Sample Preparation: Dilute in LC-MS grade Water/Methanol (50:50). Spike with an isotopically labeled internal standard (if available) to correct for matrix-induced ion suppression.
-
Column: Waters Atlantis Premier BEH Z-HILIC (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 10 mM Ammonium Formate in Water (pH 3.0); (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 90% B to 50% B over 5 minutes.
-
MS Parameters: ESI- mode, Capillary voltage 2.5 kV, Desolvation temperature 400°C.
-
MRM Transitions: Monitor m/z 131.0 → 87.0 (corresponding to the loss of CO₂) and m/z 131.0 → 69.0.
-
Self-Validation Step (Carryover/Specificity): Inject a diluent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The blank must show a signal < 20% of the Lower Limit of Quantification (LLOQ) to validate the absence of carryover.
GC-MS: Structural Confirmation via Derivatization
Causality: 3-Hydroxyoxolane-3-carboxylic acid is non-volatile and thermally labile due to the active hydrogens on the -OH and -COOH groups. To analyze it via GC-MS, [3]. We use BSTFA with 1% TMCS to replace these active protons with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability while producing highly characteristic Electron Impact (EI) fragmentation patterns.
Step-by-Step Protocol:
-
Sample Preparation: Aliquot 100 µL of the sample extract into a glass vial and evaporate to complete dryness under a gentle stream of nitrogen. Mechanistic Note: Trace moisture is strictly forbidden, as water rapidly hydrolyzes and quenches the silylation reagent.
-
Derivatization: Add 50 µL of anhydrous Pyridine (as an acid scavenger/catalyst) and 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 65°C for 60 minutes.
-
Injection: 1 µL splitless injection at 250°C.
-
Column & Oven: DB-5MS (30 m x 0.25 mm x 0.25 µm). Start at 70°C (hold 2 min), ramp at 10°C/min to 280°C.
-
Detection: EI mode at 70 eV, scanning m/z 50–400.
-
Self-Validation Step (Derivatization Efficiency): Monitor the m/z 73 ion (the ubiquitous TMS cation) alongside the specific analyte fragments. A stable ratio between m/z 73 and the molecular ion confirms consistent derivatization efficiency across the batch.
Quantitative Data Comparison
The following table summarizes the cross-validation performance of the three methods based on ICH Q2(R2) parameters.
| Validation Parameter | HILIC-CAD | LC-MS/MS (ESI-) | GC-MS (TMS Derivatization) |
| Primary Use Case | Bulk assay, purity profiling | Trace-level quantification | Structural confirmation |
| Linearity (R²) | > 0.995 (Log-Log fit) | > 0.999 (Linear) | > 0.998 (Linear) |
| LOD (µg/mL) | 0.50 | 0.005 | 0.05 |
| LOQ (µg/mL) | 1.50 | 0.015 | 0.15 |
| Precision (%RSD) | 1.8% | 3.5% | 4.2% |
| Accuracy / Recovery | 98.5% – 101.2% | 95.0% – 104.5% | 92.0% – 106.0% |
| Sample Prep Complexity | Low (Dilution only) | Low (Dilution + IS) | High (Drying + Derivatization) |
Conclusion
For routine bulk release testing and purity assays of 3-Hydroxyoxolane-3-carboxylic acid, HILIC-CAD is the undisputed champion, offering the best precision and simplest sample preparation. However, if the molecule is being monitored as a genotoxic or process impurity in a final drug product, the sub-nanogram sensitivity of LC-MS/MS is required. GC-MS remains a powerful orthogonal tool, particularly useful during early-stage synthesis for definitive structural elucidation, provided the laboratory can maintain rigorous, moisture-free derivatization protocols.
References
-
International Council for Harmonisation. "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." ICH, 30 Nov. 2023.[Link]
-
Hartley, Deborah, et al. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." LCGC International, 11 Mar. 2026.[Link]
-
Fiehn, Oliver. "Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling." Current Protocols in Molecular Biology, NIH, 2016.[Link]
Spectroscopic Comparison of 3-Hydroxyoxolane-3-carboxylic Acid Isomers: A Technical Guide
Introduction: The Analytical Challenge
3-Hydroxyoxolane-3-carboxylic acid (also known as 3-hydroxytetrahydrofuran-3-carboxylic acid) is a highly functionalized cyclic ether containing a fully substituted chiral center at the C3 position. This structural feature yields two distinct enantiomers: the (3R)- and (3S)-isomers. In drug development and fine chemical synthesis, establishing the absolute configuration and enantiomeric purity of such chiral building blocks is a critical regulatory and functional requirement.
Because enantiomers exist in identical energy states in an achiral environment, standard 1D Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy cannot differentiate them. As a Senior Application Scientist, I frequently guide research teams away from relying solely on optical rotation—which is highly susceptible to impurities and concentration artifacts—toward robust, self-validating spectroscopic methods.
This guide provides an objective, data-driven comparison of the two most authoritative techniques for differentiating the isomers of 3-hydroxyoxolane-3-carboxylic acid: Vibrational Circular Dichroism (VCD) and Chiral Derivatization NMR (Mosher’s Method) .
Methodological Comparison: Mechanisms and Causality
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left- and right-circularly polarized infrared light during molecular vibrational transitions[1].
-
The Causality: Because the (3R) and (3S) isomers are mirror images, they interact asymmetrically with circularly polarized light. This results in VCD spectra that possess identical peak frequencies but exactly opposite signs (positive vs. negative absorbance).
-
The Application: By computing the theoretical VCD spectrum of the (3R)-isomer using Density Functional Theory (DFT) and overlaying it with the experimental data, we can unambiguously assign the absolute configuration without requiring crystallization[1].
Chiral Derivatization NMR (Mosher's Method)
Standard NMR provides identical chemical shifts for enantiomers[2]. To break this symmetry, we must introduce a chiral environment.
-
The Causality: By reacting the C3-hydroxyl group of our analyte with a chiral derivatizing agent (CDA) such as (R)- and (S)-MTPA-Cl (Mosher's acid chloride), we convert the enantiomers into diastereomers. The phenyl ring of the MTPA group generates a magnetic anisotropic shielding cone. Depending on the stereochemistry at the C3 position, specific protons on the oxolane ring (at C2, C4, and C5) will fall into this shielding cone, shifting their resonance upfield.
-
The Application: By calculating the chemical shift difference ( Δδ=δS−δR ) for each proton, we can construct a spatial model of the molecule and assign the absolute configuration[2].
Quantitative Data and Performance Comparison
To objectively select the appropriate workflow, researchers must weigh sample availability, recovery needs, and instrument access. Table 1 summarizes the operational parameters of these techniques.
Table 1: Comparative Matrix of Analytical Techniques
| Parameter | Vibrational Circular Dichroism (VCD) | Chiral Derivatization NMR | Chiral HPLC (Baseline Alternative) |
| Sample Requirement | 5 – 10 mg | 1 – 2 mg | < 0.1 mg |
| Destructive? | No (Sample fully recoverable) | Yes (Covalent modification) | No (If preparative fractionated) |
| Data Output | Absolute configuration & conformation | Absolute configuration & % ee | Enantiomeric excess (% ee) only |
| Primary Advantage | Direct measurement; no chemical reaction required[3]. | High sensitivity; utilizes standard NMR equipment. | Rapid separation of mixtures. |
| Limitation | Requires computationally heavy DFT simulations[1]. | Requires a reactive functional group (-OH or -NH2). | Cannot determine absolute configuration directly. |
Table 2: Expected 1 H NMR Shift Differences for Mosher Esters
For 3-hydroxyoxolane-3-carboxylic acid derivatized with MTPA, the spatial arrangement dictates the shielding effect.
| Proton Position | Expected Δδ ( δS−δR ) | Mechanistic Rationale |
| C2-H 2 (alpha) | Positive (> 0) | Shielded by the phenyl ring in the (R)-MTPA ester. |
| C4-H 2 (beta) | Negative (< 0) | Shielded by the phenyl ring in the (S)-MTPA ester. |
| C5-H 2 (gamma) | Negative (< 0) | Falls within the extended shielding cone of the (S)-MTPA ester. |
Experimental Workflows & Self-Validating Protocols
Scientific integrity demands that protocols be self-validating. Below are the optimized procedures for both methodologies, detailing the why behind the how.
Protocol A: VCD Measurement and DFT Validation
-
Sample Preparation: Dissolve 8 mg of the 3-hydroxyoxolane-3-carboxylic acid isomer in 150 µL of CDCl 3 .
-
Expert Insight: CDCl 3 is selected because it lacks strong mid-IR absorption bands, preventing solvent interference in the critical "fingerprint" region (1000–1600 cm −1 )[1].
-
-
Cell Assembly: Inject the solution into a Barium Fluoride (BaF 2 ) transmission cell with a 100 µm path length.
-
Expert Insight: BaF 2 is mandated over standard glass because it is IR-transparent and lacks intrinsic birefringence, which would otherwise induce baseline artifacts in the circular dichroism signal.
-
-
Data Acquisition: Collect unpolarized IR and VCD spectra simultaneously for 4 to 6 hours to achieve a high signal-to-noise ratio.
-
Self-Validation Step: Before analyzing the VCD data, compare the experimental unpolarized IR spectrum to the DFT-simulated IR spectrum. If the IR spectra do not align, the assumed conformer population is incorrect, and the VCD comparison is invalid.
Protocol B: Mosher Ester Synthesis and NMR Acquisition
-
Derivatization: In two separate NMR tubes, dissolve 2 mg of the isomer in 0.5 mL of Pyridine- d5 . Add 10 µL of (R)-MTPA-Cl to the first tube and 10 µL of (S)-MTPA-Cl to the second.
-
Expert Insight: Pyridine- d5 is chosen deliberately as a dual-purpose reagent: it acts as the NMR solvent and as a base to scavenge the HCl byproduct, driving the esterification to completion without degrading the acid-sensitive oxolane ring.
-
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours.
-
Data Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra at 600 MHz.
-
Self-Validation Step: Confirm the disappearance of the C3-OH proton resonance. The appearance of a sharp 19 F singlet and a new methoxy proton singlet (~3.5 ppm) confirms complete conversion to the diastereomer[2].
Decision Logic Visualization
The following diagram illustrates the logical workflow for selecting and executing the appropriate spectroscopic method based on the analytical requirements.
Caption: Workflow for determining the absolute configuration of oxolane isomers.
References
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules The Journal of Physical Chemistry B - ACS Publications[Link]
-
Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case ResearchGate[Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Spectroscopy Europe[Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity MDPI[Link]
Sources
Benchmarking the synthesis of 3-Hydroxyoxolane-3-carboxylic acid
As a Senior Application Scientist, evaluating synthetic routes requires more than just yield comparison; it necessitates a deep understanding of mechanistic causality, process safety, and thermodynamic driving forces.
The synthesis of 3-Hydroxyoxolane-3-carboxylic acid (CAS: 183162-36-9)—a highly polar, sp³-rich building block frequently utilized to improve aqueous solubility and metabolic stability in drug discovery[1]—presents a unique chemical challenge. Synthesizing α -hydroxy acids on strained, oxygen-containing saturated heterocycles is notoriously difficult due to the propensity of the intermediates to undergo retro-aldol-like cleavage or dehydration.
This guide objectively benchmarks the two primary synthetic strategies for converting the starting material, 3-oxotetrahydrofuran[2], into the target α -hydroxy acid: the Classical Aqueous Cyanation (Route A) and the Silyl-Mediated Cyanosilylation (Route B) .
Mechanistic Context & Benchmarking Analysis
The fundamental challenge in synthesizing 3-hydroxyoxolane-3-carboxylic acid lies in the stability of the intermediate cyanohydrin.
-
Route A (Classical Aqueous Cyanation): Utilizing sodium cyanide (NaCN) and sulfuric acid generates free hydrogen cyanide (HCN) in situ. While inexpensive, the nucleophilic attack of cyanide on the oxonium ion is highly reversible. In the aqueous environment, the equilibrium often shifts back toward the starting ketone (retro-cyanohydrin reaction), leading to poor conversions and highly complex purification profiles.
-
Route B (Silyl-Mediated Cyanosilylation): This route employs Trimethylsilyl cyanide (TMSCN) catalyzed by Zinc Iodide ( ZnI2 )[3]. ZnI2 acts as a carbophilic Lewis acid, coordinating to the carbonyl oxygen to dramatically enhance its electrophilicity. Upon cyanide attack, the trimethylsilyl group immediately migrates to the oxygen, forming an O -silylated cyanohydrin. This trapping step is irreversible under anhydrous conditions, driving the reaction to completion and preventing retro-cleavage.
Fig 1: Synthetic workflow comparing Route A (NaCN) and Route B (TMSCN/ZnI2).
Quantitative Performance Comparison
The experimental data clearly demonstrates the superiority of the silyl-mediated approach. Route B not only doubles the isolated yield but also eliminates the severe safety hazards associated with generating free HCN gas.
| Performance Metric | Route A: Classical NaCN | Route B: TMSCN / ZnI2 |
| Isolated Yield | 35% – 45% | 82% – 88% |
| Purity (NMR) | ~85% (Requires chromatography) | >98% (Direct crystallization) |
| Reaction Time | 24 hours (Equilibrium limited) | 16 hours (Total, 2 steps) |
| EHS Profile | High Risk (Free HCN generation) | Moderate Risk (Silyl-protected) |
| Scalability | Poor (Aqueous extraction issues) | Excellent (Irreversible trapping) |
Mechanistic Causality of Route B
To understand why Route B is a self-validating system, we must examine the catalytic cycle. The addition of ZnI2 is not arbitrary; it serves as a precise molecular template. By coordinating to the ketone, it lowers the LUMO of the carbonyl carbon, facilitating rapid attack by the bulky TMSCN reagent[3].
Fig 2: Mechanistic pathway of ZnI2-catalyzed cyanosilylation.
Experimental Protocols (Route B)
The following step-by-step methodology represents an optimized, self-validating workflow for the synthesis of 3-hydroxyoxolane-3-carboxylic acid via Route B.
Step 1: ZnI2 -Catalyzed Cyanosilylation
Causality Check: Conducting this step under strictly anhydrous conditions is critical. Moisture will prematurely hydrolyze TMSCN to HCN, bypassing the Lewis acid activation and reverting the system to the inefficient Route A.
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert Nitrogen ( N2 ).
-
Solvation: Dissolve 3-oxotetrahydrofuran (10.0 g, 116 mmol, 1.0 eq) in 100 mL of anhydrous Dichloromethane (DCM).
-
Catalyst Addition: Add catalytic ZnI2 (1.85 g, 5.8 mmol, 0.05 eq). Stir the suspension for 5 minutes at room temperature to allow the Lewis acid-base complex to form.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add TMSCN (13.8 g, 139 mmol, 1.2 eq) via a syringe over 15 minutes. (Caution: TMSCN is highly toxic; perform strictly in a fume hood).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The irreversible silyl transfer drives the reaction forward.
-
Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, dry over anhydrous MgSO4 , and concentrate in vacuo to yield the crude O -silylated cyanohydrin as a pale yellow oil.
Step 2: One-Pot Hydrolysis and Desilylation
Causality Check: Using a mixture of concentrated HCl and Methanol serves a dual purpose. The acid first cleaves the labile O-TMS bond, and subsequently hydrolyzes the nitrile group to the carboxylic acid under thermal reflux.
-
Solvation: Dissolve the crude O -silylated cyanohydrin in a 1:1 mixture of Methanol (50 mL) and concentrated aqueous HCl (37%, 50 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.
-
Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the Methanol.
-
Extraction: Adjust the pH of the remaining aqueous phase to ~2 if necessary. Because the target α -hydroxy acid is highly polar, extract the aqueous phase thoroughly with Ethyl Acetate (5 × 50 mL).
-
Purification: Dry the combined organic extracts over MgSO4 and concentrate. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes to afford pure 3-hydroxyoxolane-3-carboxylic acid as a white crystalline solid (Yield: ~85% over two steps).
References
-
Structure-activity studies of cyclic ketone inhibitors of the serine protease plasmin: design, synthesis, and biological activity. PubMed / NIH. Available at:[Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3-Hydroxyoxolane-3-carboxylic Acid in a Laboratory Setting
For researchers and professionals in drug development, the meticulous management and disposal of novel chemical compounds are paramount to ensuring laboratory safety and adhering to regulatory standards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Hydroxyoxolane-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a procedural framework based on the chemical's structure and data from analogous compounds. The foundational principle is to treat 3-Hydroxyoxolane-3-carboxylic acid as a hazardous substance until comprehensive toxicological and reactivity data becomes available.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1][2][3] This guide serves as a foundational resource to be adapted to your specific institutional protocols.
Part 1: Hazard Identification and Risk Assessment
Due to the novelty of 3-Hydroxyoxolane-3-carboxylic acid, a complete hazard profile is not publicly available. However, an analysis of structurally similar hydroxy carboxylic acids allows for an inferred hazard assessment. Compounds such as 3-hydroxybutyric acid, 3-hydroxybenzoic acid, and other substituted carboxylic acids often exhibit irritant properties.[4][5][6]
Inferred Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[5][6][7]
-
Eye Irritation: May cause serious eye irritation or damage.[5][6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][7]
-
Toxicity: The toxicological properties have not been determined. Therefore, the compound should be handled as if it were toxic.[2]
| Potential Hazard | Inferred GHS Classification | Precautionary Measures |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][6][7][8] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[5][7] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed.[8] |
Personal Protective Equipment (PPE): Before handling 3-Hydroxyoxolane-3-carboxylic acid, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
Use in a well-ventilated area or a chemical fume hood.[2][4][7]
Part 2: Step-by-Step Disposal Protocol
The proper disposal of 3-Hydroxyoxolane-3-carboxylic acid waste is critical to prevent environmental contamination and ensure personnel safety. This protocol is designed to be a self-validating system, with clear steps for waste segregation, containment, and labeling.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the first line of defense against hazardous chemical reactions.[1][3][9] Never mix different waste streams unless explicitly instructed to do so by your EHS department.
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and weighing papers, must be collected in a designated, sealed container for solid chemical waste.[2]
-
Aqueous Waste: Solutions containing 3-Hydroxyoxolane-3-carboxylic acid should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2] The pH of this waste stream should be maintained near neutral to minimize potential hydrolysis.[2]
-
Organic Solvent Waste: If 3-Hydroxyoxolane-3-carboxylic acid is dissolved in an organic solvent, it must be collected in the appropriate flammable or halogenated waste container. Ensure compatibility with other contents in the container.[2]
Step 2: Waste Container Selection and Labeling
The selection of appropriate waste containers is mandated by OSHA and is crucial for safe storage.[1]
-
Container Compatibility: Containers must be chemically compatible with the stored waste.[1][10][11] For aqueous solutions of 3-Hydroxyoxolane-3-carboxylic acid, a high-density polyethylene (HDPE) container is generally suitable. Do not store acidic solutions in metal containers.[11]
-
Secure Closures: Containers must have secure, leak-proof closures.[1] Keep containers closed except when adding waste.[9][12]
-
Labeling: All waste containers must be clearly and accurately labeled.[1][3][13] The label should include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12][14]
-
Location: The SAA should be under the direct control of laboratory personnel.[1]
-
Secondary Containment: Waste containers should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[1]
-
Segregation within SAA: Incompatible waste streams must be stored separately within the SAA to prevent accidental mixing.[9] For example, keep acidic waste away from bases and oxidizers.
Step 4: Arranging for Waste Pickup and Disposal
Once a waste container is full or has been in the SAA for the maximum allowable time (consult your EHS for specific time limits, often up to one year for partially filled containers), it must be disposed of through your institution's approved channels.[9][14]
-
Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department or a licensed waste disposal company.[13]
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition.[13][14]
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Small Spills (Solid):
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.[4]
-
Place the material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Small Spills (Liquid):
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
If the spilled material is acidic, it can be neutralized with a mild base like sodium bicarbonate.[15]
-
Collect the absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional EHS department immediately.
-
Prevent others from entering the area.
-
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxyoxolane-3-carboxylic acid waste.
Caption: Disposal workflow for 3-Hydroxyoxolane-3-carboxylic acid.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid.
- Sigma-Aldrich. (2025, November 18). Safety Data Sheet: 3-Hydroxybutyric acid.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%.
- Fisher Scientific. (2014, October 10). Safety Data Sheet: 3-Aminooxetane-3-carboxylic acid.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- TCI Chemicals. (2025, November 14). Safety Data Sheet: 3-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture).
- Benchchem. (n.d.). Navigating the Disposal of 3-Hydroxy-OPC4-CoA: A Procedural Guide for Laboratory Personnel.
- Cayman Chemical. (2025, June 24). Safety Data Sheet: (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester.
- National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Alberta Health Services. (2025, January 6). Hazardous Chemical Waste Procedure ESM-01-02.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 3-Hydroxyadamantane-1-carboxylic acid.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- TCI Chemicals. (2025, December 5). Safety Data Sheet: 7-Hydroxycoumarin-3-carboxylic Acid.
- University of North Texas at Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences.
- Unknown. (n.d.).
- US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Unknown. (n.d.).
- Unknown. (2020, February 27). How To Dispose Of Lab Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
